Laquinimod Sodium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPPWBIIQMBQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179538 | |
| Record name | Laquinimod sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-07-7 | |
| Record name | Laquinimod sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties and Stability of Laquinimod Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod Sodium (ABR-215062) is a novel immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] Its mechanism of action involves both immunomodulatory and neuroprotective effects, making it a subject of significant interest in the scientific community.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, compiled from available scientific literature.
Physicochemical Properties
Understanding the physicochemical properties of a drug substance is fundamental for its development, formulation, and delivery. Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Sodium 5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | [5] |
| CAS Number | 248282-07-7 | [5] |
| Molecular Formula | C₁₉H₁₆ClN₂NaO₃ | [5] |
| Molecular Weight | 378.79 g/mol | [5] |
| pKa (Strongest Acidic) | 5.02 | [5] |
| Solubility | Water: 0.0379 mg/mLDMSO: 61 mg/mL (for Laquinimod free acid)Ethanol: 1 mg/mL (for Laquinimod free acid) | [5] |
| Melting Point | Not explicitly stated ("N/A" in several sources). However, a patent provides a Differential Scanning Calorimetry (DSC) thermogram for a crystalline form, indicating thermal events. | [6] |
| Appearance | White to pale cream-colored powder (for Laquinimod free acid) | |
| Crystalline Forms | Various crystalline forms of this compound have been identified and characterized by X-ray powder diffraction. |
Stability Profile
The stability of a drug substance is a critical attribute that influences its shelf-life, storage conditions, and the development of stable pharmaceutical formulations. While comprehensive forced degradation studies on this compound are not extensively detailed in the public domain, available information and general guidelines provide insights into its stability.
General Stability
Certain crystalline forms of this compound have been reported to be stable under specific storage conditions. For instance, one crystalline form is described as remaining stable when stored at 40°C and 75% relative humidity for at least three months, and at 25°C and 60% relative humidity for at least six months.[7] Laquinimod has also been found to be stable in human plasma for at least 3 months when stored at -20°C.[8]
Forced Degradation Studies (General Protocols)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of developing stability-indicating analytical methods.[9] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[10]
While specific data for this compound is limited, the following are detailed general experimental protocols for forced degradation studies that would be applicable.
1. Hydrolytic Degradation:
-
Procedure: Dissolve a known concentration of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) solutions.
-
Conditions: The solutions are typically heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn at various time points.
-
Analysis: Samples are neutralized (if acidic or basic) and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed sample.[1]
2. Oxidative Degradation:
-
Procedure: Dissolve this compound in a solution containing an oxidizing agent, typically hydrogen peroxide (H₂O₂).
-
Conditions: A common condition is exposure to 3-30% H₂O₂ at room temperature for a defined period. Samples are taken at different intervals.
-
Analysis: The samples are diluted and analyzed by HPLC to determine the extent of degradation.[11]
3. Photolytic Degradation:
-
Procedure: Expose the solid drug substance and its solution to a light source capable of emitting both UV and visible light.
-
Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[10][12][13] A dark control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.
-
Analysis: Changes in physical appearance are noted, and the samples are analyzed by HPLC to quantify any degradation.[12]
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to elevated temperatures in a controlled environment, such as a calibrated oven.
-
Conditions: The temperature is typically set higher than that used for accelerated stability testing (e.g., 70-80°C) for a specified duration.
-
Analysis: The physical appearance of the sample is observed, and the extent of degradation is determined by a stability-indicating HPLC method.[1] Thermogravimetric Analysis (TGA) can also be employed to study the thermal decomposition profile.[14][15]
Stability-Indicating HPLC Method: A crucial component of stability studies is a validated stability-indicating analytical method, typically RP-HPLC with UV or mass spectrometric detection. This method must be able to separate the parent drug from all potential degradation products and process-related impurities, ensuring accurate quantification of the drug's purity and degradation.[9][16]
Mechanism of Action: Signaling Pathways
Laquinimod's therapeutic effects are believed to be mediated through its interaction with the immune system and direct effects within the central nervous system (CNS). Key signaling pathways involved include the modulation of NF-κB and the Aryl Hydrocarbon Receptor (AHR) in glial cells like astrocytes and microglia.[1][2]
Experimental Workflow for Investigating Laquinimod's Effect on NF-κB Signaling in Astrocytes
The following workflow illustrates a typical experimental approach to study the impact of Laquinimod on inflammation-induced signaling in astrocytes.
Figure 1. Experimental workflow for studying Laquinimod's effect on NF-κB.
Laquinimod's Modulation of the NF-κB Signaling Pathway in Astrocytes
In response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β), the transcription factor NF-κB translocates to the nucleus, leading to the expression of inflammatory genes. Laquinimod has been shown to inhibit this nuclear translocation in astrocytes, thereby dampening the inflammatory response.[1]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2318371A2 - Novel solid state forms of laquinimod and its sodium salt - Google Patents [patents.google.com]
- 8. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. Photostability | SGS Egypt [sgs.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
Early Preclinical Research on Laquinimod for Autoimmune Diseases: A Technical Guide
Introduction
Laquinimod is an orally active, immunomodulatory compound that has been investigated for the treatment of several autoimmune diseases, most notably multiple sclerosis (MS) and lupus.[1][2][3] In preclinical studies, Laquinimod has demonstrated a unique mechanism of action that involves both the peripheral immune system and the central nervous system (CNS), leading to anti-inflammatory and potential neuroprotective effects.[2][4] This technical guide provides an in-depth overview of the core preclinical research on Laquinimod, focusing on the quantitative data from key experimental models and the detailed methodologies employed in these studies. The information is intended for researchers, scientists, and drug development professionals interested in the foundational science of Laquinimod.
Key Preclinical Models and Data
Laquinimod's efficacy has been primarily evaluated in three key animal models: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, the (NZB × NZW)F1 (NZB/W) mouse model for systemic lupus erythematosus (SLE), and the cuprizone-induced demyelination model.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[5][6]
The following tables summarize the key quantitative findings from preclinical EAE studies on Laquinimod.
Table 1: Effect of Laquinimod on Clinical Score in EAE Mice
| Animal Model | Treatment Protocol | Mean Maximal Clinical Score (Vehicle) | Mean Maximal Clinical Score (Laquinimod) | Percentage Reduction | Reference |
| C57BL/6 mice (MOG35-55 induced) | 25 mg/kg/day, oral gavage, prophylactic | 4.2 ± 0.7 | 0.3 ± 0.6 | 93% | [6] |
| C57BL/6 mice (MOG35-55 induced) | 5 mg/kg/day, oral gavage, prophylactic | Not specified | Significantly reduced | Not specified | [5] |
| C57BL/6 mice (MOG35-55 induced) | 25 mg/kg/day, oral gavage, therapeutic (from peak disease) | Not specified | Significantly reduced | Not specified | [5] |
| SJL/J mice (PLP139-151 induced) | Not specified, therapeutic (from remission) | Relapse occurred | Relapse prevented | Not specified | [7] |
Table 2: Immunomodulatory Effects of Laquinimod in EAE
| Parameter | Animal Model | Treatment Protocol | Change in Vehicle Group | Change in Laquinimod Group | Reference |
| T Cells | |||||
| CD4+ T cell infiltration (CNS) | SJL/J mice | Therapeutic | High | Strongly reduced | [7] |
| CD8+ T cell infiltration (CNS) | SJL/J mice | Therapeutic | High | Strongly reduced | [7] |
| CD4+CD25+Foxp3+ Treg cells (CNS) | Not specified | Not specified | Not specified | 2.2- to 2.5-fold increase | [4] |
| Dendritic Cells | |||||
| CD4+ Dendritic Cells | C57BL/6 mice (rMOG induced) | Prophylactic | Not specified | Reduced | [6] |
| Cytokines | |||||
| IFN-γ production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | High | Decreased | [5] |
| IL-17 production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | High | Decreased | [5] |
| TNF-α production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | High | Decreased | [5] |
| IL-10 production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | Not specified | No significant change | [5] |
| IL-12 | EAE rat models | Not specified | High | Decreased | [8] |
| IL-4 | EAE rat models | Not specified | Low | Increased | [8] |
Table 3: Neuroprotective Effects of Laquinimod in EAE
| Parameter | Animal Model | Treatment Protocol | Outcome in Vehicle Group | Outcome in Laquinimod Group | Reference |
| Demyelination (spinal cord) | C57BL/6 mice | 25 mg/kg/day, prophylactic | Extensive | Reduced | [9] |
| Axonal loss (spinal cord) | C57BL/6 mice | 25 mg/kg/day, prophylactic | Present | Reduced | [9] |
| Infiltrating CD45+ cells (CNS) | C57BL/6 mice | 25 mg/kg, therapeutic (from peak) | High | Significantly reduced | [5] |
| Myelin density (MBP+ staining) | C57BL/6 mice | 25 mg/kg, therapeutic (from peak) | Low | Significant recovery | [5] |
EAE Induction (MOG35-55 in C57BL/6 Mice):
-
Animals: 8-week-old female C57BL/6 mice.[5]
-
Immunization: Mice are immunized subcutaneously with 100-200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5][9]
-
Pertussis Toxin: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.[5]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[5][10]
Laquinimod Administration (Oral Gavage):
-
Prophylactic Treatment: Daily oral gavage of Laquinimod (5 or 25 mg/kg) or vehicle (water) is initiated on the day of immunization (day 0).[5]
-
Therapeutic Treatment: Daily oral gavage of Laquinimod (5 or 25 mg/kg) or vehicle is initiated at the onset of clinical signs (e.g., day 8) or at the peak of the disease (e.g., day 21).[5]
Outcome Measures:
-
Histology: Spinal cords are collected, fixed, and stained with Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for inflammation). Immunohistochemistry is performed for markers such as CD4, CD8, CD45, and MBP.[5][9]
-
Cytokine Analysis: Splenocytes are isolated and re-stimulated in vitro with MOG35-55 peptide. Supernatants are collected and analyzed for cytokine concentrations (e.g., IFN-γ, IL-17, TNF-α, IL-10) using ELISA or cytometric bead array.[5]
-
Flow Cytometry: Single-cell suspensions from spleen, lymph nodes, or CNS are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD11c, CD44, CXCR5, PD-1) and intracellular markers (e.g., Foxp3, IL-21) to analyze immune cell populations.[6]
(NZB × NZW)F1 Mouse Model of Lupus
The NZB/W F1 hybrid mouse spontaneously develops an autoimmune disease that closely resembles human SLE, including the development of autoantibodies and fatal immune complex-mediated glomerulonephritis.[1][11]
Table 4: Efficacy of Laquinimod in NZB/W F1 Mice
| Parameter | Treatment Protocol | Outcome in Control Group | Outcome in Laquinimod Group | Reference |
| Survival | 25 mg/kg, orally, 3 times a week, therapeutic (from 6 months of age) | 0% survival at 10 weeks | 100% survival at 10 weeks | [2] |
| Proteinuria (3 g/L) | 25 mg/kg, orally, 3 times a week, therapeutic | 100% of mice by week 7 | 0% of mice by week 10 | [2] |
| Macrophages (CD11b+) in kidney | 25 mg/kg, orally, 3 times a week, therapeutic | High | Significantly reduced | [2] |
| Dendritic cells in spleen and kidney | Preventive and therapeutic studies | High | Reduced numbers | [1] |
| Lymphocytes in spleen and kidney | Preventive and therapeutic studies | High | Reduced numbers | [1] |
| Myeloid-derived suppressor cells | Preventive and therapeutic studies | Low | Induced | [1] |
| TNF-α secretion by macrophages | Not specified | High | Suppressed | [1] |
| IL-10 production by macrophages | Not specified | Low | Induced | [1] |
Animal Model and Treatment:
-
Treatment Initiation:
-
Laquinimod Administration: Laquinimod (e.g., 25 mg/kg) or vehicle (water) is administered orally, typically 3 times a week.[2]
Outcome Measures:
-
Survival: Mice are monitored for survival over the course of the study.[2]
-
Nephritis Assessment:
-
Proteinuria: Urine is collected weekly and protein levels are measured.[2]
-
Serum Creatinine: Blood samples are collected to measure serum creatinine levels as an indicator of kidney function.[1]
-
Renal Pathology: Kidneys are harvested, fixed, and stained to assess glomerulonephritis, inflammation, and immune complex deposition (immunoglobulin and C3).[2]
-
-
Flow Cytometry: Spleen and kidney leukocyte populations are analyzed by flow cytometry for various immune cell markers (e.g., CD11b, Ly6C, Ly6G).[2]
Cuprizone-Induced Demyelination Model
The cuprizone model is a toxic model of demyelination that is independent of the adaptive immune system, allowing for the study of direct neuroprotective and remyelinating effects of a compound.[12][13]
Table 5: Neuroprotective Effects of Laquinimod in the Cuprizone Model
| Parameter | Treatment Protocol | Outcome in Vehicle Group | Outcome in Laquinimod Group | Reference |
| Demyelination (corpus callosum) | 25 mg/kg/day, oral gavage, for 6 weeks | Almost complete demyelination | Significantly reduced, mainly intact myelin | [12] |
| Oligodendrocyte loss | 25 mg/kg/day, oral gavage, for 6 weeks | Significant | Reduced | [12] |
| Microglia infiltration (Mac-3 staining) | 25 mg/kg/day, oral gavage, for 6 weeks | High | Reduced | [12] |
| Acute axonal damage | 25 mg/kg/day, oral gavage, for 6 weeks | Present | Almost absent | [12] |
-
Animals: Typically, C57BL/6 mice.[12]
-
Cuprizone Administration: Mice are fed a diet containing 0.2% cuprizone for a period of up to 6 weeks to induce demyelination.[12]
-
Laquinimod Administration: Laquinimod (25 mg/kg) or vehicle is administered daily by oral gavage starting from the beginning of the cuprizone feeding.[12]
-
Outcome Measures:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of Laquinimod and a typical experimental workflow for preclinical studies.
References
- 1. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Laquinimod prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Laquinimod Sodium in Microglia Polarization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laquinimod Sodium is an immunomodulatory agent that has demonstrated significant therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases. A key aspect of its mechanism of action involves the modulation of microglia, the resident immune cells of the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of Laquinimod's effects on microglia polarization. It details the molecular pathways influenced by Laquinimod, summarizes quantitative data on its impact on microglial activation, and provides detailed experimental protocols for researchers investigating its therapeutic properties. This guide is intended to serve as a valuable resource for scientists and professionals in the field of neuroimmunology and drug development.
Introduction
Microglia play a dual role in the CNS, capable of adopting both pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. In many neurodegenerative diseases, a sustained pro-inflammatory microglial response contributes to neuronal damage and disease progression[1]. Therapeutic strategies aimed at modulating microglia polarization towards a more neuroprotective phenotype are therefore of great interest.
This compound has emerged as a promising candidate in this area. It is an orally active immunomodulator that readily crosses the blood-brain barrier[2]. Studies have consistently shown that Laquinimod can attenuate microglia activation and reduce neuroinflammation in various disease models[3][4][5][6][7]. However, its effect is not a simple switch from an M1 to an M2 state. Instead, Laquinimod appears to normalize microglial activity, reducing the production of both pro- and anti-inflammatory cytokines, thereby returning the cells to a more quiescent state[3]. This guide delves into the specifics of this modulatory role.
Mechanism of Action: Key Signaling Pathways
Laquinimod exerts its effects on microglia through multiple signaling pathways. The primary mechanisms identified to date include the activation of the Aryl Hydrocarbon Receptor (AhR) and the modulation of downstream inflammatory signaling cascades.
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses[8]. Laquinimod has been identified as an agonist of the AhR pathway[8]. Activation of AhR in microglia and other CNS resident cells is thought to be a key mechanism by which Laquinimod exerts its anti-inflammatory effects[8]. While the direct downstream targets of AhR activation by Laquinimod in microglia are still being fully elucidated, it is known to influence the expression of genes involved in inflammation and immune cell differentiation[8].
dot
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Laquinimod.
Modulation of Intracellular Signaling Cascades
Laquinimod has been shown to significantly inhibit the phosphorylation of several key proteins in pro-inflammatory signaling pathways within activated microglia. Specifically, it reduces the phosphorylation of Jun-N-terminal kinase (JNK), protein kinase B (AKT), and ribosomal S6 kinase (90RSK)[3][4]. This inhibition of key signaling nodes leads to a downstream reduction in the production of inflammatory mediators. It is noteworthy that Laquinimod does not appear to affect the phosphorylation of ERK1/2 and p38 MAPK in LPS-stimulated microglia[3].
dot
Caption: Inhibition of Pro-inflammatory Signaling Cascades by Laquinimod.
Upregulation of miR-124a
MicroRNA-124a (miR-124a) is implicated in maintaining microglia in a quiescent state[3]. In activated microglia, the levels of miR-124a are often downregulated. Laquinimod treatment has been shown to prevent this decline and can even increase the levels of miR-124a in activated microglia[3][6]. This upregulation of miR-124a is another key mechanism by which Laquinimod promotes a less inflammatory microglial phenotype.
Quantitative Data on Microglial Modulation
The effects of Laquinimod on microglia have been quantified in several studies. The following tables summarize key findings on its impact on cytokine secretion and signaling pathway activation.
Table 1: Effect of Laquinimod on Cytokine and MMP-9 Production by LPS-Activated Human Microglia
| Analyte | Treatment | Concentration (pg/mL) | % Reduction with Laquinimod |
| Pro-inflammatory Cytokines | |||
| IL-6 | LPS | ~10,000 | ~50% |
| LPS + Laquinimod (5 µM) | ~5,000 | ||
| IL-12 | LPS | ~400 | ~75% |
| LPS + Laquinimod (5 µM) | ~100 | ||
| TNF-α | LPS | ~15,000 | ~67% |
| LPS + Laquinimod (5 µM) | ~5,000 | ||
| Anti-inflammatory Cytokines | |||
| IL-1ra | LPS | ~1,200 | ~58% |
| LPS + Laquinimod (5 µM) | ~500 | ||
| IL-10 | LPS | ~150 | ~67% |
| LPS + Laquinimod (5 µM) | ~50 | ||
| Other | |||
| MMP-9 | LPS | ~1,200 | ~58% |
| LPS + Laquinimod (5 µM) | ~500 |
Data are approximated from graphical representations in Mishra et al., 2014 and are intended for comparative purposes.[3]
Table 2: Effect of Laquinimod on the Phosphorylation of Signaling Proteins in LPS-Activated Human Microglia
| Phosphorylated Protein | Treatment | Relative Phosphorylation Level | % Inhibition with Laquinimod |
| p-JNK | LPS | High | Significant |
| LPS + Laquinimod (1 µM) | Reduced | ||
| p-AKT | LPS | High | Significant |
| LPS + Laquinimod (1 µM) | Reduced | ||
| p-90RSK | LPS | High | Significant |
| LPS + Laquinimod (1 µM) | Reduced |
Based on Western blot analyses from Mishra et al., 2014.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Laquinimod on microglia polarization.
dot
Caption: General Experimental Workflow for Investigating Laquinimod's Effects on Microglia.
Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from the brains of neonatal mice.
-
Tissue Dissociation:
-
Euthanize neonatal mouse pups (P0-P2) and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a solution of 2.5% trypsin and DNase I at 37°C for 15 minutes with gentle agitation.
-
Neutralize the trypsin with a trypsin inhibitor or fetal bovine serum (FBS).
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Mixed Glial Culture:
-
Centrifuge the cell suspension and resuspend the pellet in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Plate the cells in poly-D-lysine coated T75 flasks.
-
Culture the cells for 7-10 days, with a medium change every 3-4 days. This allows for the formation of a confluent astrocyte layer with microglia growing on top.
-
-
Microglia Isolation:
-
To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant and resuspend the microglial pellet in fresh culture medium.
-
Plate the microglia for subsequent experiments. Purity can be assessed by immunostaining for microglial markers such as Iba1 or CD11b.
-
In Vitro Microglia Activation Assay
This protocol details the in vitro treatment of microglia with Laquinimod followed by activation.
-
Cell Plating: Plate purified primary microglia in appropriate culture plates at a suitable density (e.g., 5 x 10^4 cells/well in a 96-well plate). Allow the cells to adhere overnight.
-
Laquinimod Pre-treatment: Pre-treat the microglia with the desired concentrations of this compound (e.g., 0.1-20 µM) for 24 hours.
-
Microglia Activation: Activate the microglia by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.
-
Sample Collection:
-
For cytokine analysis, collect the culture supernatant after a specified incubation period (e.g., 24 hours).
-
For analysis of signaling pathways, lyse the cells at earlier time points (e.g., 10-30 minutes) to capture transient phosphorylation events.
-
For RNA analysis, lyse the cells at an appropriate time point (e.g., 24 hours) for RNA extraction.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for the analysis of phosphorylated signaling proteins in microglia.
-
Protein Extraction: After treatment and activation, wash the microglia with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-JNK, JNK, p-AKT, AKT, p-90RSK, 90RSK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for miR-124a Expression
This protocol outlines the steps for quantifying miR-124a levels in microglia.
-
RNA Isolation:
-
Lyse Laquinimod-treated and activated microglia using a lysis buffer suitable for small RNA isolation (e.g., QIAzol).
-
Isolate total RNA, including the small RNA fraction, using a commercially available kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific RT kit with a stem-loop RT primer for miR-124a. This method enhances the specificity and efficiency of cDNA synthesis from mature miRNAs.
-
Include a small nuclear RNA (e.g., U6) as an endogenous control.
-
-
qPCR:
-
Perform qPCR using a TaqMan miRNA assay with specific primers and probes for miR-124a and the endogenous control.
-
The PCR cycling conditions are typically an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Calculate the relative expression of miR-124a using the ΔΔCt method, normalizing to the endogenous control.
-
Immunofluorescence Staining in EAE Models
This protocol is for the analysis of microglia in the spinal cords of Experimental Autoimmune Encephalomyelitis (EAE) mice.
-
Tissue Preparation:
-
Perfuse EAE mice with 4% paraformaldehyde (PFA).
-
Dissect the spinal cords and post-fix them in 4% PFA overnight.
-
Cryoprotect the tissue by incubating in a 30% sucrose solution.
-
Embed the spinal cords in OCT compound and freeze.
-
Cut cryosections (e.g., 20 µm) using a cryostat.
-
-
Immunostaining:
-
Permeabilize the tissue sections with a solution containing Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., containing normal goat serum).
-
Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to quantify microglia density and morphological changes.
-
Conclusion
This compound demonstrates a significant and complex modulatory effect on microglia. Rather than inducing a classical M1 to M2 polarization, it appears to normalize the activation state of these cells, attenuating the production of a broad range of inflammatory mediators. This is achieved through the activation of the Aryl Hydrocarbon Receptor, inhibition of key pro-inflammatory signaling pathways such as JNK and AKT, and the upregulation of the quiescence-associated miR-124a. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Laquinimod in neuroinflammatory and neurodegenerative disorders. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies targeting microglia-mediated pathology.
References
- 1. Detection of MicroRNAs in Microglia by Real-time PCR in Normal CNS and During Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine-mediated downregulation of miR-124 activates microglia by targeting KLF4 and TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using Laquinimod Sodium in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, a common preclinical model for multiple sclerosis.
Introduction
Laquinimod is an orally active immunomodulatory compound that has shown efficacy in various EAE models.[1] Its mechanism of action is multifaceted, primarily involving the activation of the aryl hydrocarbon receptor (AhR).[2][3] This leads to a shift from pro-inflammatory to anti-inflammatory immune responses, including the modulation of T cells, monocytes, and dendritic cells, as well as direct neuroprotective effects within the central nervous system (CNS).[4][5] Laquinimod has been demonstrated to reduce inflammation, demyelination, and axonal damage in the CNS of EAE-induced mice.[6][7]
Quantitative Data Summary
The following tables summarize the common dosages and administration details for this compound in EAE mouse models as reported in the literature.
Table 1: this compound Dosage in EAE Mouse Models
| Dosage (mg/kg/day) | Mouse Strain | EAE Model | Treatment Regimen | Key Findings |
| 1, 5, 25 | C57BL/6 | MOG-induced | Not specified | Dose-dependent inhibition of disease development.[8] |
| 5, 25 | C57BL/6 | MOG-induced | Prophylactic & Therapeutic | Decreased clinical scores, inhibited Th1 cytokine production, reduced CNS inflammation.[9] |
| 25 | C57BL/6 | MOG-induced | Prophylactic | Reduced disease incidence from 100% to 20% and disease severity.[2] |
| 25 | C57BL/6 | MOG-induced | Prophylactic (from day 5 post-immunization) | Prevented clinical signs of EAE, inflammation, demyelination, and axonal loss.[10] |
| 25 | C57BL/6 MOG-specific TCR transgenic (2D2) x IgH-chain knock-in (Th) | Spontaneous EAE | Prophylactic (from 19 days of age) | Delayed onset and reduced disease incidence.[11] |
| 25 | C57BL/6 MOG-specific TCR transgenic (2D2) x IgH-chain knock-in (Th) | Spontaneous EAE | Therapeutic (after disease onset) | Prevented disability progression.[11] |
| Not specified | SJL/J | PLP 139-151-induced | Prophylactic & Therapeutic | Suppressed clinical signs of disease and reduced CNS T cell infiltration.[12] |
Table 2: this compound Administration Details
| Parameter | Description | Source |
| Formulation | Dissolved in purified water. | [11] |
| Route of Administration | Oral gavage. | [9][10][11] |
| Volume | Typically 0.2 mL. | [2][8] |
| Frequency | Daily.[9][11] | Six days a week.[2][8] |
Experimental Protocols
EAE Induction (MOG35-55 in C57BL/6 Mice)
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis, mix equal volumes of MOG35-55 (in PBS) and CFA containing the heat-killed mycobacteria. Emulsify by sonication or using two syringes connected by a Luer lock.
-
Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally (i.p.).
This compound Preparation and Administration
Materials:
-
This compound powder
-
Purified water or saline
-
Oral gavage needles
Procedure:
-
Preparation: Dissolve this compound powder in purified water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution of 2.5 mg/mL to administer 0.2 mL). Ensure the solution is homogenous.
-
Administration: Administer the prepared Laquinimod solution daily via oral gavage. For prophylactic treatment, begin administration on the day of immunization or a few days after.[9][10] For therapeutic treatment, start administration at the onset of clinical signs or at the peak of the disease.[9][12]
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE and score them according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
Visualizations
Experimental Workflow for Prophylactic Laquinimod Treatment in EAE
Caption: Prophylactic treatment workflow for Laquinimod in an EAE mouse model.
Signaling Pathway of Laquinimod's Mechanism of Action
Caption: Simplified signaling pathway of Laquinimod's mechanism of action.
References
- 1. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activebiotech.com [activebiotech.com]
- 4. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 6. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocol for In Vitro Use of Laquinimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod Sodium is a potent immunomodulatory compound with demonstrated efficacy in preclinical models of autoimmune diseases and has been investigated in clinical trials for multiple sclerosis.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of both the innate and adaptive immune systems, as well as potential neuroprotective effects.[2][4][5] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of Laquinimod. This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments and an overview of its mechanism of action.
Data Presentation
Solubility and Recommended Concentrations
Successful in vitro experiments with this compound rely on proper dissolution and the use of appropriate concentrations. The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 357.8 g/mol | [5] |
| Solubility in DMSO | 61 mg/mL (170.96 mM) | [6] |
| Solubility in Ethanol | 1 mg/mL | [6] |
| Solubility in Water | Insoluble | [6] |
| Recommended In Vitro Working Concentration | 0.1 - 1 µM | [6][7] |
| Recommended Final DMSO Concentration in Culture | < 0.1% - 0.5% (Cell line dependent) | [8][9] |
Note: The use of fresh, anhydrous DMSO is critical, as moisture can reduce the solubility of this compound.[6] While this compound is insoluble in water, high-concentration stock solutions in DMSO can be diluted in aqueous cell culture media to achieve the desired low micromolar working concentrations.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound: In a sterile microcentrifuge tube or other appropriate vessel, accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.578 mg of this compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Sterilization (Optional but Recommended): If the DMSO used was not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Dilution of this compound for Cell Culture Application
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture. This example is for a final concentration of 1 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile complete cell culture medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture vessel to achieve the desired final concentration. For a final concentration of 1 µM in a 1 mL culture volume, add 10 µL of the 100 µM intermediate solution.
-
Direct Dilution (Alternative): Alternatively, for a final concentration of 1 µM in 1 mL of culture medium, add 0.1 µL of the 10 mM stock solution. This method is less accurate for small volumes.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the Laquinimod-treated cultures. For the example above, the final DMSO concentration would be 0.01%.
-
Incubation: Incubate the cells for the desired experimental duration. For example, peripheral blood mononuclear cells (PBMCs) can be incubated with Laquinimod for 24 hours.[6][7]
Mandatory Visualization
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in in vitro cell culture experiments.
Caption: Workflow for this compound preparation and use in cell culture.
Simplified Signaling Pathway of Laquinimod's Immunomodulatory Effects
Laquinimod exerts its effects through a complex mechanism of action that is not yet fully elucidated.[2] However, key pathways involve the modulation of immune cell function and cytokine production.[1][4] The following diagram provides a simplified overview of some of the reported signaling effects of Laquinimod.
References
- 1. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Recommended storage and handling conditions for Laquinimod Sodium powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended storage, handling, and experimental use of Laquinimod Sodium powder. The protocols are intended to ensure the integrity of the compound and the reproducibility of experimental results.
Product Information
| Identifier | Value |
| Chemical Name | 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide sodium salt |
| CAS Number | 248282-07-7 |
| Molecular Formula | C₁₉H₁₆ClN₂NaO₃ |
| Molecular Weight | 378.78 g/mol |
Storage and Stability
Proper storage of this compound powder is crucial to maintain its stability and activity.
Table 1: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Notes |
| Powder | Room Temperature | As per supplier | Keep in a dry, cool, well-ventilated place. |
| Powder | -20°C | 3 years[1] | For long-term storage. |
| Solution in Solvent | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Solution in Solvent | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Note: The compound is stable under recommended storage conditions. Avoid extremes of temperature and direct sunlight.
Handling and Safety Precautions
This compound is considered hazardous and should be handled with care.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use NIOSH/MSHA approved respiratory protection.
Handling Procedures:
-
Ensure adequate ventilation, especially in confined areas.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In Case of Exposure:
-
Eye Contact: Wash with plenty of water.
-
Skin Contact: Wash skin with soap and water.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.
Experimental Protocols
Reconstitution of this compound Powder
For In Vitro Experiments (e.g., Cell-based assays):
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh[1]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Prepare a stock solution by dissolving the powder in fresh DMSO to a concentration of 61 mg/mL (170.96 mM).[1] Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
Gently vortex or sonicate to ensure complete dissolution.
-
For cell-based assays, further dilute the stock solution with the appropriate cell culture medium to the desired final concentration (e.g., 0.1-1 µM).[1]
For In Vivo Experiments (e.g., Animal studies):
Oral Administration (Homogeneous Suspension):
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution
-
Sterile tubes
-
Pipettes and sterile tips
Protocol:
Parenteral Administration (Clear Solution):
Materials:
-
This compound powder
-
Propylene glycol
-
Tween 80
-
5% Dextrose in Water (D5W)
-
Sterile tubes
-
Pipettes and sterile tips
Protocol:
-
Prepare a 100 mg/mL stock solution of this compound in propylene glycol.
-
For a 1 mL working solution, take 300 µL of the 100 mg/mL propylene glycol stock solution and add it to 50 µL of Tween 80.[1]
-
Mix evenly until the solution is clear.[1]
-
Add 650 µL of D5W to adjust the final volume to 1 mL.[1]
-
The mixed solution should be used immediately for optimal results.[1]
In Vitro Assay with Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the treatment of PBMCs with Laquinimod to assess its effect on cell viability and gene expression.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium
-
Propidium iodide (PI) staining solution
-
Automated cell counter or flow cytometer
Protocol:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Plate the PBMCs at a suitable density in a multi-well plate.
-
Treat the cells with Laquinimod at final concentrations ranging from 0.1-1 µM for 24 hours.[1] A vehicle control (DMSO) should be included.
-
After the incubation period, harvest the cells.
-
Measure cell viability using PI staining and an automated cell counter or flow cytometry.[1]
-
For gene expression analysis, lyse the cells and extract RNA for downstream applications like microarray or RT-qPCR.
In Vivo Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the administration of Laquinimod to mice with induced EAE to evaluate its therapeutic efficacy.
Materials:
-
This compound suspension for oral gavage
-
EAE-induced mice (e.g., C57BL/6)[3]
-
Oral gavage needles
Protocol:
-
Induce EAE in mice according to established protocols.
-
Prepare the this compound suspension for oral administration as described in the reconstitution protocol.
-
Administer Laquinimod daily via oral gavage at a dose range of 5-25 mg/kg.[3]
-
Monitor the clinical signs of EAE daily and score them based on a standardized scale.
-
At the end of the study, collect tissues (e.g., spleen, central nervous system) for immunological and histological analysis.
Mechanism of Action and Signaling Pathways
Laquinimod exerts its effects through a multifaceted mechanism involving immunomodulation and neuroprotection.[4] It modulates the immune response by shifting the balance of pro-inflammatory and anti-inflammatory cytokines and influencing the activity of T cells and antigen-presenting cells (APCs).[4] Its neuroprotective properties are associated with the upregulation of brain-derived neurotrophic factor (BDNF) and the inhibition of astrocytic NF-κB activation.[5][6]
Caption: Laquinimod's dual mechanism of action.
Caption: In vitro experimental workflow with PBMCs.
Caption: In vivo experimental workflow in an EAE mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure Laquinimod Sodium's Effect on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laquinimod Sodium is an immunomodulatory compound that has shown therapeutic potential in autoimmune diseases, particularly multiple sclerosis. Its mechanism of action involves the modulation of the immune system, leading to a shift from a pro-inflammatory to an anti-inflammatory state. A key aspect of this immunomodulatory effect is the alteration of cytokine production by various immune cells.[1][2] In vitro assays are crucial tools for elucidating the specific effects of Laquinimod on cytokine profiles, understanding its mechanism of action, and for the development of similar therapeutic agents.
These application notes provide detailed protocols for in vitro assays designed to measure the effect of this compound on cytokine production by key immune cell populations, including Peripheral Blood Mononuclear Cells (PBMCs), monocytes, and dendritic cells.
Mechanism of Action of this compound
Laquinimod's immunomodulatory effects are primarily mediated through two key pathways:
-
Aryl Hydrocarbon Receptor (AhR) Activation: Laquinimod is an agonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor.[3][4] Activation of AhR by Laquinimod initiates a signaling cascade that influences the differentiation and function of immune cells, promoting an anti-inflammatory phenotype.[3][5]
-
Modulation of NF-κB Signaling: Laquinimod has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] The NF-κB pathway is a central regulator of inflammatory responses and its inhibition by Laquinimod leads to a downstream reduction in the expression of pro-inflammatory cytokines.[6][8]
The culmination of these actions results in a significant shift in the cytokine balance, characterized by:
-
Downregulation of Pro-inflammatory Cytokines: Decreased production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), IL-6, IL-17, and Interferon-gamma (IFN-γ).[1][9][10]
-
Upregulation of Anti-inflammatory Cytokines: Increased production of IL-10, IL-4, and Transforming Growth Factor-beta (TGF-β).[1][9][11]
Data Presentation: Quantitative Effects of Laquinimod on Cytokine Production
The following tables summarize the quantitative data from in vitro studies on the effect of Laquinimod on cytokine production in different immune cell types.
Table 1: Effect of Laquinimod on Cytokine Production by Human Monocytes
| Cell Type | Stimulus | Laquinimod Concentration | Cytokine | Effect | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | 1 µM | IL-1β | No significant effect | [6] |
| Human Monocytes | Lipopolysaccharide (LPS) | 10 µM | IL-1β | Significant decrease | [6] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-1β | Decrease | [12] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | TNF-α | Decrease | [12] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-6 | Decrease (borderline significance) | [12] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-8 | Decrease | [12] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-10 | Decrease | [12] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-5 | Decrease | [12] |
| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-13 | Decrease | [12] |
| Human Monocytes (from MS patients) | Lipopolysaccharide (LPS) | In vivo treatment (0.6 mg/day) | CCL5 | Lower production | [13] |
| Human Monocytes (from MS patients) | IFN-γ | In vivo treatment (0.6 mg/day) | CCL2 | Lower production | [13] |
Table 2: Effect of Laquinimod on Cytokine Production by Human Microglia
| Cell Type | Stimulus | Laquinimod Concentration | Cytokine/Molecule | Effect | Reference |
| Human Microglia | Lipopolysaccharide (LPS) | 5 µmol/L | Pro-inflammatory cytokines (unspecified) | Reduced | [14] |
| Human Microglia | Lipopolysaccharide (LPS) | 5 µmol/L | Anti-inflammatory cytokines (unspecified) | Reduced | [14] |
| Human Microglia | Lipopolysaccharide (LPS) | 5 µmol/L | MMP-9 | Diminished | [14] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a mixed population of lymphocytes and monocytes.[2][15][16][17][18]
Materials:
-
Whole blood collected in anticoagulant-treated tubes (e.g., EDTA, heparin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ density gradient medium
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque™ underneath the diluted blood in a new 50 mL conical tube, creating a distinct interface.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: plasma, a buffy coat of PBMCs, the Ficoll-Paque™ medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
The PBMCs are now ready for use in downstream cytokine production assays.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used, sensitive, and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.[19]
Materials:
-
PBMCs or other immune cells of interest
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) at 10-100 ng/mL, Phytohemagglutinin (PHA) at 1-5 µg/mL)
-
96-well ELISA plates
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Culture and Stimulation:
-
Seed the isolated PBMCs at a density of 1-2 x 10^6 cells/mL in a 24-well plate in complete culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control for a specified period (e.g., 2-24 hours).[12]
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants by centrifugation at 300 x g for 10 minutes and store at -80°C until analysis.
-
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the identification of cytokine-producing cells at a single-cell level, providing information on the phenotype of the cells responsible for cytokine secretion.[20][21][22][23][24]
Materials:
-
PBMCs or other immune cells
-
This compound
-
Stimulating agents (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-10)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Stimulate PBMCs (1-2 x 10^6 cells/mL) with Laquinimod and/or a mitogen like PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).
-
-
Surface Staining:
-
Wash the cells with PBS and stain with fluorescently-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with fluorescently-conjugated antibodies against the intracellular cytokines of interest for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify the percentage of cytokine-producing cells within specific immune cell populations.
-
Protocol 4: Multiplex Cytokine Assay (Luminex/Bead-Based Assay)
Multiplex assays allow for the simultaneous quantification of multiple cytokines in a small sample volume, providing a comprehensive profile of the cytokine response.[14][25][26][27][28]
Materials:
-
Cell culture supernatants
-
Luminex or other bead-based multiplex cytokine assay kit
-
Luminex or compatible flow cytometry-based instrument
Procedure:
-
Prepare Samples and Standards:
-
Thaw frozen cell culture supernatants on ice.
-
Prepare a standard curve for each cytokine according to the kit manufacturer's instructions.
-
-
Assay Procedure (General Steps):
-
Add the antibody-coupled beads to the wells of a 96-well filter plate.
-
Wash the beads.
-
Add the standards and samples to the wells and incubate for a specified time with shaking.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend them in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Workflow for measuring Laquinimod's effect on cytokines.
References
- 1. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. Laquinimod attenuates oxidative stress-induced mitochondrial injury and alleviates intervertebral disc degeneration by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laquinimod dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ucallmlabs.com [ucallmlabs.com]
- 16. reprocell.com [reprocell.com]
- 17. sanguinebio.com [sanguinebio.com]
- 18. PBMC isolation and cytokine assays made easy. | Revvity [revvity.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 22. Intracellular Cytokine Staining Protocol [anilocus.com]
- 23. biocompare.com [biocompare.com]
- 24. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 25. Human Cytokine Luminex® Performance Assay 15-plex Fixed Panel (LKTM011B): R&D Systems [rndsystems.com]
- 26. protocols.io [protocols.io]
- 27. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 28. evetechnologies.com [evetechnologies.com]
Application Notes and Protocols for Testing Laquinimod Sodium in Animal Models of Secondary Progressive Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod Sodium is an orally administered immunomodulatory compound that has shown potential in the treatment of multiple sclerosis (MS), including its progressive forms. Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS).[1][2][3] Preclinical evaluation of Laquinimod in animal models that recapitulate the features of secondary progressive MS (SPMS) is crucial for understanding its therapeutic potential and mechanisms of neuroprotection. This document provides detailed application notes and protocols for utilizing relevant animal models to test the efficacy of this compound.
The most widely used and accepted animal model for studying the progressive aspects of MS is Experimental Autoimmune Encephalomyelitis (EAE).[4][5][6] Specifically, the chronic EAE model induced in C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (MOG35-55) mimics many of the pathological hallmarks of SPMS, including sustained inflammation, demyelination, and axonal loss.[4][7][8]
Animal Model: Chronic EAE in C57BL/6 Mice
The chronic EAE model induced by MOG35-55 in C57BL/6 mice is a robust and reproducible model for studying neuroinflammation and neurodegeneration relevant to SPMS.[4][7][8]
Experimental Workflow
Caption: Experimental workflow for testing Laquinimod in the chronic EAE model.
Experimental Protocols
Induction of Chronic EAE with MOG35-55
This protocol is adapted from established methods for inducing chronic EAE in C57BL/6 mice.[4][7][8][9]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a 1:1 emulsion of the MOG35-55 solution and CFA by drawing the two solutions into separate syringes and connecting them with a luer-lock. Forcefully pass the mixture between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (50 µL per site). This delivers a total of 100 µg of MOG35-55 per mouse.
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of Pertussis Toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. The potency of PTX batches can vary, so it is crucial to titrate the optimal dose for consistent EAE induction.[9]
-
This compound Administration
This compound is typically administered orally via gavage.
Materials:
-
This compound
-
Sterile water or appropriate vehicle
-
Oral gavage needles
Procedure:
-
Preparation of Laquinimod Solution:
-
Dissolve this compound in sterile water to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a 0.5 mg/mL solution to administer 0.2 mL).
-
-
Administration:
-
Administer the prepared Laquinimod solution or vehicle daily via oral gavage. Prophylactic treatment can start on the day of immunization (day 0), while therapeutic treatment can be initiated at the onset of clinical signs or at the peak of the disease.[10][11] Commonly used effective doses in mice are 5 mg/kg and 25 mg/kg per day.[10][11][12][13]
-
Assessment of Clinical Disease
Clinical signs of EAE are scored daily using a standardized scale.
EAE Clinical Scoring Scale: [14]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
Rotarod Performance Test
The rotarod test is used to assess motor coordination and balance.[1][5][15][16]
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training: Train the mice on the rotarod for a few days before the start of the experiment.
-
Testing:
-
Place the mouse on the rotating rod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall for each mouse.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
Histopathological Analysis
At the end of the experiment, spinal cords and brains are collected for histological analysis of inflammation, demyelination, and axonal injury.[10][14][17]
Procedure:
-
Tissue Collection and Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain and post-fix in 4% PFA.
-
Process the tissues for paraffin embedding or cryosectioning.
-
-
Staining:
Flow Cytometric Analysis of Immune Cells
Spleens and lymph nodes can be harvested to analyze the peripheral immune cell populations.[3][19][20][21][22]
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest spleens and/or lymph nodes.
-
Mechanically dissociate the tissue to obtain a single-cell suspension.
-
Lyse red blood cells if necessary.
-
-
Antibody Staining:
-
Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers for T cells (CD3, CD4, CD8), B cells (CD19), dendritic cells (CD11c), and monocytes/macrophages (CD11b, Ly6C).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the frequencies and absolute numbers of different immune cell populations.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of Laquinimod in EAE models.
Table 1: Effect of Laquinimod on Clinical EAE Score
| Treatment Group | Onset of Disease (days post-immunization) | Mean Maximal Clinical Score | Reference |
| Vehicle | ~10-14 | 3.0 - 4.0 | [12] |
| Laquinimod (5 mg/kg/day) | Delayed or Prevented | 1.5 ± 2.5 | [23] |
| Laquinimod (25 mg/kg/day) | Delayed or Prevented | 0.0 ± 0.0 | [23] |
Table 2: Histopathological Outcomes with Laquinimod Treatment
| Outcome Measure | Vehicle-treated EAE | Laquinimod-treated EAE | Reference |
| Inflammation (Cell Infiltrates) | Severe | Significantly Reduced | [24] |
| Demyelination (% Area) | Significant Demyelination | Significantly Reduced | [11] |
| Axonal Loss (SMI-32+ axons) | Increased | Significantly Reduced | [24] |
| Myelin Basic Protein Intensity | Reduced | Preserved | [25] |
Table 3: Immunomodulatory Effects of Laquinimod in EAE
| Cell Population | Change in Laquinimod-treated vs. Vehicle-treated EAE | Reference |
| CD4+ Dendritic Cells | Reduced | [26] |
| T follicular helper (Tfh) cells | Reduced | [12] |
| Regulatory T cells (Tregs) | Increased | [27] |
| Pro-inflammatory Monocytes | Reduced infiltration into CNS | [24] |
Signaling Pathways
Laquinimod's mechanism of action involves the modulation of key signaling pathways implicated in inflammation and neurodegeneration.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Laquinimod is known to activate the Aryl Hydrocarbon Receptor (AhR), which plays a role in regulating immune responses.[28][29][30]
Caption: Laquinimod activates the AhR signaling pathway.
NF-κB Signaling Pathway in Astrocytes
Laquinimod has been shown to inhibit the activation of the NF-κB pathway in astrocytes, a key pathway in promoting neuroinflammation.[6][31][32][33][34]
Caption: Laquinimod inhibits the NF-κB signaling pathway in astrocytes.
Conclusion
The chronic EAE model in C57BL/6 mice provides a valuable platform for the preclinical evaluation of this compound for secondary progressive MS. The detailed protocols and outcome measures described in these application notes offer a framework for robust and reproducible studies to further elucidate the therapeutic potential and mechanisms of action of Laquinimod. The quantitative data from previous studies consistently demonstrate the efficacy of Laquinimod in attenuating clinical disease, reducing CNS pathology, and modulating the immune response in this model. Further investigation into its effects on specific signaling pathways will continue to enhance our understanding of its neuroprotective properties.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Measuring Progressive Neurological Disability in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Laquinimod Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 9. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospective.com [biospective.com]
- 11. scribd.com [scribd.com]
- 12. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [app.jove.com]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Flow Cytometry Analysis of Spleen Immune Cells [bio-protocol.org]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 22. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Reduced astrocytic NF-κB activation by laquinimod protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. neurology.org [neurology.org]
- 34. Laquinimod Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation [mdpi.com]
Application Notes and Protocols for Assessing CNS Inflammation Following Laquinimod Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of Laquinimod Sodium in modulating central nervous system (CNS) inflammation. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the immunomodulatory and neuroprotective effects of this compound.
Overview of this compound's Mechanism of Action
Laquinimod is an orally active immunomodulator that has demonstrated efficacy in preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE).[1][2] Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the CNS.[3][4][5] Laquinimod has been shown to modulate the function of antigen-presenting cells (APCs), leading to a shift from a pro-inflammatory to an anti-inflammatory T-cell response.[3][6] This includes the suppression of Th1 and Th17 cells and the induction of a Th2/3 cytokine profile, with an upregulation of anti-inflammatory cytokines like IL-4 and TGF-β and a downregulation of pro-inflammatory cytokines such as TNF-α and IL-12.[5][6] Within the CNS, Laquinimod can cross the blood-brain barrier and is believed to directly impact resident cells like microglia and astrocytes, reducing their activation and subsequent contribution to neuroinflammation.[4] It has also been shown to have neuroprotective effects, including the reduction of demyelination and axonal damage.[2]
Experimental Workflow for Assessing CNS Inflammation
A comprehensive assessment of Laquinimod's effects on CNS inflammation involves a multi-faceted approach, typically utilizing an animal model such as EAE. The general workflow begins with disease induction and treatment, followed by tissue collection and processing for various downstream analyses.
Immunohistochemistry (IHC) for Glial and Immune Cell Infiltration
IHC is a valuable technique to visualize and quantify the presence and activation state of key inflammatory cells within the CNS tissue.
Application Note
This protocol is designed for the detection of microglia/macrophages (using an anti-Iba1 antibody) and astrocytes (using an anti-GFAP antibody) in formalin-fixed, paraffin-embedded or frozen mouse brain and spinal cord sections. Changes in the morphology and density of these cells are indicative of the inflammatory state of the CNS. A reduction in the number and activation state of Iba1-positive microglia and GFAP-positive astrocytes in Laquinimod-treated animals compared to vehicle-treated controls would suggest an anti-inflammatory effect.
Quantitative Data from Preclinical Studies
| Marker | Animal Model | Treatment Group | Cell Count/Area | Percent Reduction vs. EAE Control | p-value | Reference |
| Iba1+ cells (Microglia/Macrophages) | MOG35-55 EAE Mice (Optic Nerve) | EAE + Vehicle | 393.2 ± 67.7 cells/mm² | - | <0.001 vs. Control | [7] |
| EAE + Laquinimod (5 mg/kg) | 156.4 ± 69.6 cells/mm² | 60.2% | <0.001 vs. EAE + Vehicle | [7] | ||
| EAE + Laquinimod (25 mg/kg) | 87.4 ± 55.0 cells/mm² | 77.8% | <0.001 vs. EAE + Vehicle | [7] | ||
| Tmem119+/Iba1+ cells (Microglia) | MOG35-55 EAE Mice (Optic Nerve) | EAE + Vehicle | 134.7 ± 49.4 cells/mm² | - | <0.001 vs. Control | [7] |
| EAE + Laquinimod (5 mg/kg) | 27.4 ± 14.2 cells/mm² | 79.6% | <0.001 vs. EAE + Vehicle | [7] | ||
| EAE + Laquinimod (25 mg/kg) | 23.0 ± 12.1 cells/mm² | 82.9% | <0.001 vs. EAE + Vehicle | [7] |
Experimental Protocol
-
Tissue Preparation:
-
Perfuse mice transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-30 µm thick sections using a cryostat and mount on charged slides.
-
-
Immunostaining:
-
Wash sections three times for 5 minutes each in PBS.
-
Perform antigen retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 90°C for 10-20 minutes, if necessary.
-
Cool slides to room temperature and wash three times in PBS.
-
Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, 1:500; mouse anti-GFAP, 1:1000) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash sections three times for 10 minutes each in PBS.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5-10 minutes to visualize cell nuclei.
-
Wash sections twice in PBS.
-
Mount coverslips using an aqueous mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of Iba1+ and GFAP+ cells and/or the percentage of stained area in defined regions of the CNS using image analysis software (e.g., ImageJ).
-
Flow Cytometry for CNS Immune Cell Profiling
Flow cytometry allows for the detailed characterization and quantification of various immune cell populations that infiltrate the CNS during neuroinflammation.
Application Note
This protocol describes the isolation and immunophenotyping of mononuclear cells from the brain and spinal cord of EAE mice. This technique enables the quantification of different T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells), as well as other immune cells like monocytes and dendritic cells. A decrease in the number of pro-inflammatory CD4+ T-cells and an increase in the proportion of regulatory T-cells (CD4+CD25+FoxP3+) in the CNS of Laquinimod-treated animals would provide evidence of its immunomodulatory effects.
Quantitative Data from Preclinical Studies
| Cell Population | Animal Model | Treatment Group | Cell Count/Frequency | Percent Reduction vs. EAE Control | p-value | Reference |
| CNS-infiltrating CD4+ T-cells | PLP139-151 EAE Mice | EAE + Vehicle | ~1.2 x 10^5 cells | - | <0.05 vs. EAE + Laquinimod | [8] |
| EAE + Laquinimod | ~0.4 x 10^5 cells | ~66.7% | <0.05 vs. EAE + Vehicle | [8] | ||
| CNS-infiltrating CD8+ T-cells | PLP139-151 EAE Mice | EAE + Vehicle | ~0.25 x 10^5 cells | - | <0.05 vs. EAE + Laquinimod | [8] |
| EAE + Laquinimod | ~0.05 x 10^5 cells | ~80.0% | <0.05 vs. EAE + Vehicle | [8] | ||
| T follicular helper cells (PD-1+CXCR5+ in CD4+CD44hi) | rMOG-induced EAE Mice | EAE + Vehicle | ~15% of CD4+CD44hi T-cells | - | <0.05 vs. EAE + Laquinimod | [9] |
| EAE + Laquinimod | ~5% of CD4+CD44hi T-cells | ~66.7% | <0.05 vs. EAE + Vehicle | [9] |
Experimental Protocol
-
Single-Cell Suspension Preparation:
-
Anesthetize mice and perform transcardial perfusion with ice-cold PBS.
-
Dissect the brain and spinal cord and place them in ice-cold RPMI medium.
-
Mechanically dissociate the tissue by mincing with a scalpel, followed by passage through a 70 µm cell strainer.
-
Isolate mononuclear cells by density gradient centrifugation using a 30%/70% Percoll gradient. Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cells from the 30%/70% interface.
-
-
Antibody Staining:
-
Wash the isolated cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Block Fc receptors by incubating cells with an anti-CD16/CD32 antibody for 10-15 minutes on ice.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add a cocktail of fluorophore-conjugated antibodies for surface markers (e.g., anti-CD45, anti-CD4, anti-CD8, anti-CD25) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Incubate with the intracellular antibody (e.g., anti-FoxP3) for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on specific cell populations based on their forward and side scatter properties and marker expression.
-
Cytokine Profiling of CNS Tissue
Multiplex immunoassays allow for the simultaneous quantification of multiple cytokines and chemokines from a single, small tissue sample, providing a comprehensive overview of the inflammatory milieu.
Application Note
This protocol is for the preparation of brain or spinal cord homogenates for analysis using a multiplex bead-based immunoassay (e.g., Luminex-based Bio-Plex assay). This allows for the quantification of a panel of pro- and anti-inflammatory cytokines. A shift in the cytokine profile from pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) to anti-inflammatory (e.g., IL-4, IL-10) in the CNS of Laquinimod-treated animals would be indicative of its therapeutic effect.
Quantitative Data from Preclinical Studies
| Cytokine | Animal Model | Treatment Group | Concentration/Expression Level | Change vs. EAE Control | p-value | Reference |
| IFN-γ (Th1 cytokine) | MOG35-55 EAE Mice (Splenocytes) | EAE + Vehicle | High | - | Significant | [2] |
| EAE + Laquinimod (25 mg/kg) | Significantly reduced | Inhibition of Th1 cytokine production | Significant | [2] | ||
| IL-17 (Th17 cytokine) | MOG35-55 EAE Mice (Splenocytes) | EAE + Vehicle | High | - | Significant | [6] |
| EAE + Laquinimod | Significantly reduced | Suppression of Th17 cells | Significant | [6] | ||
| IL-4 (Th2 cytokine) | MOG35-55 EAE Mice (Splenocytes) | EAE + Vehicle | Low | - | Significant | [6] |
| EAE + Laquinimod | Significantly increased | Induction of Th2/3 shift | Significant | [6] | ||
| TGF-β (Th3 cytokine) | MOG35-55 EAE Mice (Splenocytes) | EAE + Vehicle | Low | - | Significant | [6] |
| EAE + Laquinimod | Significantly increased | Induction of Th2/3 shift | Significant | [6] |
Experimental Protocol
-
Tissue Homogenization:
-
Dissect fresh or frozen brain or spinal cord tissue.
-
Weigh the tissue and add it to a lysis buffer containing protease inhibitors (e.g., Bio-Plex cell lysis buffer). A common ratio is 10 µL of buffer per mg of tissue.
-
Homogenize the tissue using a bead-based mechanical homogenizer or a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and store it at -80°C until use.
-
-
Protein Concentration Measurement:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is necessary for normalizing the cytokine concentrations.
-
-
Multiplex Immunoassay:
-
Follow the manufacturer's protocol for the chosen multiplex cytokine assay kit (e.g., Bio-Plex Pro™ Mouse Cytokine Assay).
-
Briefly, this involves incubating the tissue lysate with antibody-coupled magnetic beads, followed by the addition of a biotinylated detection antibody and then a streptavidin-phycoerythrin (PE) conjugate.
-
Wash the beads between each step to remove unbound reagents.
-
Read the plate on a Luminex-based instrument.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on a standard curve generated from recombinant cytokine standards.
-
Normalize the cytokine concentrations to the total protein concentration of the lysate (e.g., pg of cytokine per mg of total protein).
-
Compare the cytokine profiles between treatment groups.
-
Logical Relationships in CNS Inflammation Assessment
References
- 1. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laquinimod protects the optic nerve and retina in an experimental autoimmune encephalomyelitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myelin Staining in Laquinimod-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical and histochemical staining of myelin in central nervous system (CNS) tissue, with a specific focus on evaluating the effects of Laquinimod. The included data and methodologies are based on findings from preclinical studies, primarily utilizing the cuprizone-induced demyelination mouse model.
Introduction
Laquinimod is an immunomodulatory compound that has shown neuroprotective effects in models of multiple sclerosis. Its mechanism of action within the CNS is of significant interest, particularly its impact on myelin preservation and repair. Laquinimod has been demonstrated to prevent demyelination and reduce axonal damage, in part by modulating the inflammatory response of astrocytes.[1][2] A key pathway involves the inhibition of astrocytic nuclear factor-kappa B (NF-κB) activation, a central regulator of pro-inflammatory gene expression.[1][2] These protocols provide a framework for assessing the therapeutic efficacy of Laquinimod on myelin integrity.
Data Presentation: Quantitative Analysis of Laquinimod's Effects
The following tables summarize quantitative data from preclinical studies, illustrating the impact of Laquinimod on myelin and related cellular markers in demyelination models.
Table 1: Effect of Laquinimod on Myelination and Axonal Integrity in EAE Model
| Parameter | Vehicle-Treated EAE Mice | Laquinimod-Treated EAE Mice | Percentage Improvement |
| Myelin Density (MBP Immunoreactivity) | ~35% decrease vs. normal | Preserved (no significant decrease) | ~35% preservation |
| Non-myelinated Axons (Corpus Callosum) | 49 ± 6% | 18-23% (depending on dose) | 53-63% reduction |
Data synthesized from studies on the experimental autoimmune encephalomyelitis (EAE) mouse model.[3]
Table 2: Neuroprotective Effects of Laquinimod in the Cuprizone Demyelination Model
| Parameter | Vehicle-Treated Cuprizone Mice | Laquinimod-Treated Cuprizone Mice |
| Demyelination Score | Extensive Demyelination | Significantly Reduced Demyelination |
| Oligodendrocyte Numbers (p25+) | 247.74 ± 69.45 cells/mm² | 875.59 ± 33.42 cells/mm² |
| Activated Microglia/Macrophages (Mac3+) | Extensive Infiltration | Significantly Reduced Infiltration |
| Acutely Damaged Axons (APP+) | Numerous Axonal Spheroids | Significantly Fewer Spheroids |
Data represents findings after 6 weeks of cuprizone challenge.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Laquinimod in the CNS and a typical experimental workflow for its evaluation.
Caption: Laquinimod's neuroprotective signaling pathway in astrocytes.
Caption: Experimental workflow for myelin staining in Laquinimod-treated tissue.
Experimental Protocols
Two primary methods for assessing myelin content are provided: immunohistochemistry (IHC) for specific myelin proteins and Luxol Fast Blue (LFB) staining for total myelin.
Protocol 1: Immunohistochemistry for Myelin Proteins (PLP or MBP)
This protocol is for immunofluorescent detection of Proteolipid Protein (PLP) or Myelin Basic Protein (MBP) in formalin-fixed, paraffin-embedded (FFPE) mouse brain sections.
1. Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Citrate Buffer (10 mM, pH 6.0) for antigen retrieval
-
Blocking Buffer: 10% Normal Goat Serum in PBS with 0.3% Triton X-100 (PBST)
-
Primary Antibodies (example):
-
Rabbit anti-PLP
-
Rat anti-MBP
-
-
Fluorescently-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Rat Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
2. Tissue Preparation and Sectioning:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS, followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the tissue in paraffin wax.
-
Cut 5-8 µm thick coronal sections using a microtome and mount on charged slides.
3. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a descending ethanol series (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining container with 10 mM Citrate Buffer (pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-PLP or anti-MBP) in the blocking buffer.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate sections for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.
-
Rinse briefly in PBS.
-
Coverslip slides using an aqueous mounting medium.
-
4. Image Acquisition and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Capture images of the region of interest (e.g., corpus callosum).
-
Quantify myelin by measuring the fluorescence intensity or the percentage of the stained area using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Luxol Fast Blue (LFB) Staining for Myelin
This protocol provides a robust histochemical method to stain myelin sheaths blue/green, allowing for clear visualization of demyelinated areas.
1. Materials and Reagents:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%)
-
Luxol Fast Blue Solution (0.1% LFB in 95% ethanol with 0.5% acetic acid)
-
0.05% Lithium Carbonate solution
-
70% Ethanol
-
Cresyl Violet Solution (optional, for counterstaining)
-
Resinous mounting medium
2. Staining Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize slides in xylene (2 changes, 5 minutes each).
-
Hydrate through 100% and 95% ethanol (2 changes each, 3 minutes each).
-
-
LFB Staining:
-
Place slides in the LFB solution in an oven at 56-60°C overnight.
-
-
Differentiation:
-
Rinse off excess stain with 95% ethanol, followed by distilled water.
-
Immerse slides in 0.05% lithium carbonate solution for 10-30 seconds.
-
Transfer to 70% ethanol for 10-30 seconds to stop the differentiation.
-
Rinse in distilled water.
-
Check microscopically: gray matter should be colorless, and white matter should be sharply defined in blue/green. Repeat differentiation steps if necessary.
-
-
Counterstaining (Optional):
-
Immerse slides in Cresyl Violet solution for 30-60 seconds to stain Nissl bodies.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through an ascending ethanol series (70%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Coverslip with a resinous mounting medium.
-
3. Image Acquisition and Analysis:
-
Visualize sections using a bright-field microscope.
-
Quantify demyelination by measuring the optical density of the blue staining in the white matter tracts or by using a semi-quantitative scoring system.[5]
References
- 1. Reduced astrocytic NF-κB activation by laquinimod protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced astrocytic NF-κB activation by laquinimod protects from cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laquinimod prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Establishing a Therapeutic Window for Laquinimod Sodium in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod Sodium is an orally active immunomodulatory compound that has demonstrated significant potential in preclinical models of autoimmune diseases, particularly those affecting the central nervous system (CNS) such as multiple sclerosis. Its mechanism of action is multifaceted, involving both the modulation of the immune system and direct neuroprotective effects. Establishing a therapeutic window is a critical step in the preclinical development of Laquinimod, ensuring a dose range that maximizes efficacy while minimizing toxicity. These application notes provide a comprehensive guide to defining this window through a series of integrated in vivo and ex vivo experiments.
Mechanism of Action of Laquinimod
Laquinimod exerts its therapeutic effects through a combination of immunomodulation and neuroprotection.[1] Key mechanisms include:
-
Immune Modulation: Laquinimod shifts the cytokine balance from a pro-inflammatory to an anti-inflammatory state. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-12 and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.[1] This modulation affects the activity of various immune cells, including T-cells, monocytes, and dendritic cells.[1]
-
Neuroprotection: Laquinimod has been observed to increase the production of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuron survival and repair.[1][2] It is also believed to inhibit the activation of the NF-κB transcription factor in astrocytes, thereby preserving myelin.
Data Presentation
The following tables summarize the quantitative data gathered from preclinical studies to help establish a therapeutic window for Laquinimod.
Table 1: Efficacy of Laquinimod in the EAE Mouse Model
| Dose (mg/kg/day, oral) | Mean Clinical Score Reduction (%) | Reduction in CNS Inflammation (%) | Reference |
| 1 | Significant reduction | Not specified | [3] |
| 5 | Significant reduction | Significant reduction | [3][4] |
| 25 | Significant reduction | Significant reduction | [3][4][5][6] |
Table 2: Preclinical Toxicology of Laquinimod
| Species | Study Duration | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | Chronic | 12 | Reproductive toxicity (teratogenicity) at doses similar to the clinical dose. | [7] |
| Monkey | Chronic | 18 | No treatment-related malformations. | [7] |
Note: Specific Cmax and AUC values at the NOAEL for Laquinimod were not available in the reviewed literature. The provided reference pertains to toxicology findings for Laquinimod, but pharmacokinetic data at the NOAEL was from a different compound and is therefore not included to avoid misrepresentation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Efficacy Assessment
This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis, to evaluate the in vivo efficacy of Laquinimod.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., sterile water for oral gavage)
-
8-10 week old female C57BL/6 mice
Protocol:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA containing Mycobacterium tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Laquinimod Administration:
-
Begin daily oral gavage of Laquinimod or vehicle on day 3 post-immunization and continue for the duration of the study.
-
Prepare different dose groups (e.g., 1, 5, and 25 mg/kg/day) to assess dose-response.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standardized 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 21-28), euthanize the mice and collect spinal cords and brains.
-
Fix tissues in formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to evaluate demyelination.
-
Quantify the degree of inflammation and demyelination using a standardized scoring system.
-
Pharmacokinetic (PK) Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of Laquinimod in rodents.
Materials:
-
This compound
-
Dosing vehicle
-
Rodents (mice or rats)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer a single oral dose of Laquinimod to a cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood into EDTA tubes and centrifuge to separate plasma.
-
-
Sample Preparation:
-
Perform protein precipitation on the plasma samples using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Preclinical Safety and Toxicology Assessment
A battery of tests should be conducted to evaluate the safety profile of Laquinimod, in line with guidelines for immunomodulatory drugs.
Recommended Studies:
-
Repeat-Dose Toxicology: Conduct studies in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use. Monitor for clinical signs, body weight changes, food consumption, hematology, clinical chemistry, and perform histopathological examination of all major organs.
-
Safety Pharmacology: Assess the effects of Laquinimod on the cardiovascular, respiratory, and central nervous systems.
-
Immunotoxicity:
-
T-Cell Dependent Antibody Response (TDAR) Assay: Evaluate the effect of Laquinimod on the primary antibody response to a T-cell dependent antigen like Keyhole Limpet Hemocyanin (KLH).[3][4][10][11]
-
Cytokine Profile Analysis: Measure the levels of various pro- and anti-inflammatory cytokines in plasma or in supernatants of stimulated splenocytes from treated animals using a multiplex immunoassay.[5][12][13][14]
-
Immunophenotyping: Analyze the different immune cell populations in the blood and lymphoid organs using flow cytometry.
-
-
Reproductive Toxicology: Assess the potential effects on fertility and embryonic-fetal development.
-
Genotoxicity: Evaluate the mutagenic and clastogenic potential of Laquinimod.
Mandatory Visualizations
Figure 1: Simplified signaling pathway of Laquinimod's mechanism of action.
Figure 2: Experimental workflow for establishing the therapeutic window.
Figure 3: Logical relationship for dose selection and therapeutic window definition.
References
- 1. [PDF] Multiplex Cytokine Profiling of Stimulated Mouse Splenocytes Using a Cytometric Bead-based Immunoassay Platform | Semantic Scholar [semanticscholar.org]
- 2. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The T-Dependent Antibody Response to Keyhole Limpet Hemocyanin in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Multiplex Cytokine Profiling of Stimulated Mouse Splenocytes Using a Cytometric Bead-based Immunoassay Platform [jove.com]
- 6. toxicology.org [toxicology.org]
- 7. Pre-clinical immunotoxicity studies of nanotechnology-formulated drugs: challenges, considerations and strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A T-cell-dependent antibody response (TDAR) method in BALB/c mice based on a cytometric bead array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]
- 12. Multiplex Cytokine Profiling of Stimulated Mouse Splenocytes Using a Cytometric Bead-based Immunoassay Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplex Cytokine Profiling of Stimulated Mouse Splenocytes Using a Cytometric Bead-based Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Laquinimod Sodium for Primary Neuron Cultures
Welcome to the technical support center for the use of Laquinimod Sodium in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of neuroprotection?
A1: this compound is understood to exert its neuroprotective effects primarily through indirect mechanisms. It is an immunomodulatory drug that can cross the blood-brain barrier and influence cells within the central nervous system (CNS).[1] Its main actions include modulating the immune response, reducing the activation of microglia and astrocytes, and promoting the production of brain-derived neurotrophic factor (BDNF).[2] By mitigating inflammation and glial cell over-activation, Laquinimod helps to create a more favorable environment for neuronal survival.
Q2: Does this compound have any direct effects on primary neurons?
A2: While the primary neuroprotective effects are considered indirect, there is evidence suggesting a direct action on neurons. One study has shown that Laquinimod can ameliorate DNA-damage-induced activation of caspase-6 in primary neuronal cultures.[3] This effect is mediated by a reduction in the expression of the pro-apoptotic protein Bax.[3] This suggests that Laquinimod can directly downregulate neuronal apoptosis pathways.
Q3: What is a recommended starting concentration range for this compound in primary neuron cultures?
A3: Specific dose-response studies to determine the optimal concentration of this compound for primary neuron viability or neurite outgrowth are not extensively published. However, based on available in vitro studies with other primary CNS cells, a range of 10 nM to 1 µM has been used without detrimental effects on basic cellular functions of neural stem cells and oligodendrocyte progenitor cells.[4] For primary human astrocytes, concentrations of 250 nM and 2.5 µM have been shown to be effective in reducing NF-κB activation. A study on a human neuronal cell line (SH-SY5Y) demonstrated a protective effect against MPP+-induced neurotoxicity, though the specific concentrations used in this study are not detailed in the provided search results. Given the direct effect on caspase-6 activation in primary neurons, starting with a concentration range of 100 nM to 1 µM and performing a dose-response experiment is a recommended strategy.
Q4: What are the expected outcomes of treating primary neurons with this compound?
A4: Based on current research, expected outcomes include:
-
Indirect Neuroprotection: In co-cultures with microglia or astrocytes, or in models of inflammation-induced neurotoxicity, Laquinimod is expected to increase neuronal survival by reducing glial-mediated toxicity.[5]
-
Direct Anti-apoptotic Effects: In models of neuronal apoptosis, particularly those involving DNA damage, Laquinimod may directly reduce neuronal cell death by inhibiting the caspase-6 pathway and downregulating Bax expression.[3]
-
Neurite Outgrowth: The effect of Laquinimod on neurite outgrowth in pure primary neuron cultures has not been extensively documented. Any observed effects may be indirect, mediated by its influence on glial cells in co-culture systems.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High neuronal cell death observed after Laquinimod treatment. | Cytotoxicity at high concentrations: While generally well-tolerated in vitro, very high concentrations may be toxic. Solvent toxicity: If using a solvent like DMSO, concentrations above 0.5% can be neurotoxic. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific neuronal type and experimental conditions. Ensure the final solvent concentration is minimal and consistent across all conditions, including vehicle controls. |
| No observable neuroprotective effect. | Indirect mechanism: Laquinimod's primary neuroprotective effects are indirect. The experimental model may lack the necessary glial cells for Laquinimod to exert its immunomodulatory effect. Inappropriate insult: The neurotoxic stimulus used may not be one that is effectively countered by Laquinimod's mechanism of action. | Consider using a co-culture system with microglia or astrocytes to better model the in vivo environment. If investigating direct effects, use an insult known to induce apoptosis via pathways that Laquinimod may modulate (e.g., DNA damage-induced caspase-6 activation). |
| Variability in results between experiments. | Inconsistent primary culture health: The health and density of primary neurons can vary significantly between preparations. Inconsistent Laquinimod preparation: Improper dissolution or storage of Laquinimod can affect its potency. | Standardize the primary neuron culture protocol, including dissection, dissociation, plating density, and media changes. Prepare fresh stock solutions of Laquinimod regularly and ensure complete dissolution before adding to the culture medium. |
| Clumping of neurons in culture. | Poor substrate coating: Inadequate coating of culture vessels can lead to neuronal aggregation. Low plating density: Insufficient cell numbers can sometimes promote clumping. | Ensure proper coating of culture surfaces with poly-D-lysine or other appropriate substrates. Optimize the seeding density for your specific neuronal type. |
Data Summary
This compound Concentration in Primary CNS Cell Cultures
| Cell Type | Concentration Range | Observed Effect | Reference |
| Neural Stem Cells | 10 nM - 1 µM | No detrimental effects on basic cellular functions. | [4] |
| Oligodendrocyte Progenitor Cells | 10 nM - 1 µM | No detrimental effects on basic cellular functions. | [4] |
| Primary Human Astrocytes | 250 nM, 2.5 µM | Reduction of NF-κB activation. | - |
| Primary Neuronal Cultures | Not specified | Amelioration of DNA-damage induced caspase-6 activation. | [3] |
Experimental Protocols
Protocol 1: Assessing the Direct Neuroprotective Effect of this compound on Primary Cortical Neurons
This protocol is designed to evaluate the direct effect of Laquinimod on neuronal survival following a DNA damage-inducing insult.
1. Preparation of Primary Cortical Neuron Cultures:
- Isolate cortical neurons from E18 mouse or rat embryos following standard institutional guidelines.
- Dissociate tissue using a gentle enzymatic digestion (e.g., papain) followed by mechanical trituration.
- Plate dissociated neurons onto poly-D-lysine coated multi-well plates at a density of 1-2 x 10^5 cells/cm².
- Culture neurons in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) at 37°C in a 5% CO₂ incubator.
- Allow neurons to mature for at least 7 days in vitro (DIV 7) before treatment.
2. This compound and Toxin Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in pre-warmed culture medium.
- Pre-treat the mature neuron cultures with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 24 hours.
- Induce DNA damage by adding a known neurotoxin such as camptothecin (e.g., 5 µM) to the culture medium.
- Co-incubate the neurons with this compound and the toxin for a further 24-48 hours.
3. Assessment of Neuronal Viability and Apoptosis:
- Viability Assay: Use a standard viability assay such as the MTT or LDH assay to quantify cell survival.
- Apoptosis Assay: To assess apoptosis, perform immunocytochemistry for cleaved caspase-3 or TUNEL staining.
- Western Blot: To confirm the mechanism, lyse the cells and perform a western blot to analyze the expression levels of cleaved caspase-6 and Bax.
Protocol 2: Evaluating the Effect of this compound on Neurite Outgrowth in a Co-culture System
This protocol assesses the indirect effect of Laquinimod on neurite outgrowth in the presence of glial cells.
1. Preparation of Mixed Glial and Neuronal Co-cultures:
- Prepare primary cortical cultures as described in Protocol 1, but plate at a lower density (e.g., 0.5 x 10^5 cells/cm²) to allow for glial proliferation. Alternatively, establish a glial feeder layer from postnatal day 1-3 mouse or rat cortices and then seed purified neurons on top.
- Maintain the co-cultures in a medium that supports both neuronal and glial survival.
2. This compound Treatment:
- At DIV 3, begin treatment with different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control.
- Continue the treatment for 4-7 days, performing partial media changes with fresh Laquinimod-containing medium every 2-3 days.
3. Assessment of Neurite Outgrowth:
- Fix the cells with 4% paraformaldehyde.
- Perform immunocytochemistry using a neuron-specific marker (e.g., β-III tubulin or MAP2) to visualize neurites.
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Analyze neurite length, branching, and complexity using appropriate image analysis software.
Visualizations
Caption: Workflow for assessing the direct neuroprotective effects of Laquinimod.
Caption: Laquinimod's direct anti-apoptotic signaling pathway in neurons.
References
- 1. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Laquinimod decreases Bax expression and reduces caspase-6 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
Identifying and mitigating off-target effects of Laquinimod Sodium in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Laquinimod Sodium in vitro. The information is presented through frequently asked questions, troubleshooting guides, detailed experimental protocols, and summary data tables to facilitate robust and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Laquinimod in vitro?
A1: The primary mechanism of action for Laquinimod is the activation of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Upon binding, Laquinimod initiates the translocation of AhR to the nucleus, where it forms a heterodimer with the ARNT protein. This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, most notably Cytochrome P450 family members like Cyp1a1 and Ahrr.[1][4] This signaling cascade is central to Laquinimod's immunomodulatory effects observed in various cell types.
Q2: What are the known downstream effects of Laquinimod's interaction with the AhR pathway?
A2: Activation of the AhR pathway by Laquinimod results in a wide range of immunomodulatory responses, which are considered its on-target effects. These include:
-
Modulation of Cytokine Production: It suppresses pro-inflammatory Th17-related cytokines such as IL-17a and IL-22Ra1 and can shift the cytokine balance towards an anti-inflammatory profile.[2][4][5]
-
Effects on Antigen-Presenting Cells (APCs): Laquinimod promotes a tolerogenic phenotype in APCs like dendritic cells and monocytes.[2][3][6] This can lead to reduced T-cell proliferation and activation.[7][8]
-
NF-κB Pathway Inhibition: Laquinimod has been shown to modulate and often inhibit the NF-κB signaling pathway in cells like astrocytes and immune cells, which is a key pathway in inflammation.[1][9][10]
-
Blood-Brain Barrier (BBB) Enhancement: In vitro studies using human brain endothelial cells have shown that Laquinimod up-regulates the expression of tight junction proteins, strengthening the barrier's integrity.[11]
Q3: How can I experimentally distinguish between on-target (AhR-mediated) and potential off-target effects in my cell line?
A3: To confirm that an observed cellular response is mediated by AhR, you should perform control experiments. The most effective approach is to use a cell line where AhR is absent or non-functional.
-
Use AhR Knockout/Knockdown Cells: The gold standard is to compare the effect of Laquinimod in your wild-type cell line versus an AhR knockout (KO) or knockdown (e.g., via siRNA/shRNA) version of the same line. If the effect persists in the AhR-deficient cells, it is a confirmed off-target effect.[2][12]
-
Chemical Inhibition: Use a well-characterized AhR antagonist as a control. Co-treatment of your cells with the antagonist and Laquinimod should block any AhR-mediated effects.
-
Monitor Canonical AhR Target Genes: Measure the mRNA or protein expression of known AhR target genes, such as Cyp1a1. A dose-dependent increase in Cyp1a1 expression following Laquinimod treatment confirms AhR pathway engagement.[1][13] If you observe your effect of interest without a corresponding increase in Cyp1a1, it may indicate an off-target mechanism.
Q4: Are there any known off-target effects or cellular interactions not mediated by AhR?
A4: While the majority of Laquinimod's described effects are linked to AhR, some research points to other potential interactions. For instance, a recent study demonstrated that Laquinimod can attenuate oxidative stress-induced mitochondrial injury in nucleus pulposus cells.[14] It is not yet fully confirmed if this effect is entirely independent of AhR signaling in all cell types. Any effect observed in AhR-knockout models would be considered a true off-target effect.[12]
Q5: At what concentrations should I be concerned about potential off-target effects?
A5: In vitro studies have shown direct effects of Laquinimod on neural stem cells and oligodendrocyte progenitor cells at concentrations ranging from 10 nM to 1 µM without causing toxicity.[5] Effects on astrocytic NF-κB have been observed at 250 nM.[10] While therapeutically relevant doses are generally in the nanomolar to low micromolar range, using excessively high concentrations (e.g., >>10 µM) increases the likelihood of engaging low-affinity off-target molecules and inducing non-specific cellular responses. It is crucial to perform dose-response experiments to identify the lowest effective concentration that elicits your on-target effect of interest.
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity or Reduced Cell Proliferation | 1. Concentration is too high, causing off-target toxicity. 2. Cell line is particularly sensitive. 3. Solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response curve starting from a low concentration (e.g., 1-10 nM) up to 10 µM to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%). 3. Test in a different, less sensitive cell line if possible to see if the effect is cell-type specific. |
| Inconsistent or No Effect on a Known Laquinimod-Responsive Pathway (e.g., no change in inflammatory cytokines) | 1. Cell line does not express sufficient levels of AhR. 2. The specific pathway is not active or inducible in your in vitro model. 3. Reagent degradation. | 1. Confirm AhR expression in your cell line via qPCR or Western blot. 2. As a positive control, confirm AhR pathway engagement by measuring Cyp1a1 gene expression after Laquinimod treatment.[1] 3. Ensure the cells are properly stimulated to induce the inflammatory pathway you are studying (e.g., with LPS or IFN-γ).[15] 4. Use a fresh aliquot of this compound and verify its purity and concentration. |
| Effect is Observed, but Canonical AhR Target Gene (Cyp1a1) is Not Upregulated | 1. The observed effect is independent of AhR activation (potential off-target). 2. The kinetics of Cyp1a1 induction and your experimental endpoint differ significantly. | 1. Follow the workflow for distinguishing on-target vs. off-target effects (see FAQ #3 and the workflow diagram below). Test the effect in AhR-KO/KD cells. 2. Perform a time-course experiment. Cyp1a1 mRNA induction is often rapid (peaking within hours), whereas a phenotypic effect may take 24-48 hours to develop.[13] |
Quantitative Data Summary: In Vitro Effects of Laquinimod
| Observed Effect | Cell Type(s) | Laquinimod Concentration | Associated Pathway | Reference(s) |
| Induction of AhR target genes (Cyp1a1, Ahrr) | Mouse Splenocytes, Blood, Brain Cells | 25 mg/kg (in vivo) | Aryl Hydrocarbon Receptor (AhR) | [1] |
| Down-regulation of Th17-related genes (IL-17a, IL-17re) | Mouse Splenocytes | Not specified (in vivo) | AhR, Immune Modulation | [2][4] |
| Reduced secretion of chemokines (CCL2, CCL5) | Human Monocytes (stimulated with LPS) | 0.6 mg/day (in vivo, cells isolated) | Immune Modulation | [5][15] |
| No detrimental effect on viability or proliferation | Human Neural Stem Cells (NSCs), Oligodendrocyte Progenitor Cells (OPCs) | 10 nM - 1 µM | General Cell Health | [5][16] |
| Inhibition of NF-κB activation | Mouse Astrocytes (stimulated) | 250 nM | NF-κB | [10] |
| Upregulation of tight junction proteins (p120, ZO-1) | Human Brain Endothelial Cells | Not specified | Blood-Brain Barrier Function | [11] |
| Attenuation of mitochondrial injury | Rat Nucleus Pulposus (NP) Cells (H2O2-induced stress) | Not specified | Oxidative Stress, NF-κB | [14] |
Experimental Protocols
Protocol 1: Validating On-Target AhR Pathway Activation via qPCR
This protocol verifies that Laquinimod is activating its primary target, the Aryl Hydrocarbon Receptor, in your cell line by measuring the expression of the canonical target gene Cyp1a1.
-
Cell Plating: Plate your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of Laquinimod concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 4-6 hours. This time frame is typically sufficient for robust induction of early response genes like Cyp1a1.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for Cyp1a1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Cyp1a1 Forward Primer (Human): 5'-CCTTCCTTCAGGCTCACTTTG-3'
-
Cyp1a1 Reverse Primer (Human): 5'-AGGCTGCCATTTGCCAAC-3'
-
-
Data Analysis: Calculate the relative expression of Cyp1a1 normalized to the housekeeping gene using the ΔΔCt method. A dose-dependent increase in Cyp1a1 mRNA levels confirms on-target AhR pathway activation.
Protocol 2: Distinguishing On-Target vs. Off-Target Effects Using AhR-Deficient Cells
This protocol provides a definitive method to determine if a cellular phenotype caused by Laquinimod is mediated by AhR.
-
Cell Culture: Culture both wild-type (WT) and AhR-knockout (KO) or knockdown (KD) cells of the same background under identical conditions.
-
Experimental Setup: Plate WT and AhR-KO/KD cells in parallel. Design the experiment to measure your specific phenotype of interest (e.g., cell migration, cytokine secretion, protein phosphorylation).
-
Treatment: Treat both cell lines with vehicle control and the effective concentration of Laquinimod determined from your dose-response studies.
-
Phenotypic Assay: After the appropriate incubation time, perform the assay to measure your endpoint. For example, if studying inflammation, you might collect the supernatant to measure cytokine levels via ELISA.
-
Data Analysis: Compare the effect of Laquinimod in the WT cells to its effect in the AhR-KO/KD cells.
-
On-Target Effect: The effect is observed in WT cells but is significantly diminished or completely absent in AhR-KO/KD cells.
-
Off-Target Effect: The effect is observed to a similar extent in both WT and AhR-KO/KD cells.
-
Protocol 3: Assessing Mitochondrial Membrane Potential after Laquinimod Treatment
This protocol allows for the investigation of Laquinimod's potential effects on mitochondrial health, a less-characterized aspect of its activity.
-
Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or a plate reader. Treat with Laquinimod for your desired duration (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Use a JC-1 Mitochondrial Membrane Potential Assay Kit. Remove the culture medium and wash cells with buffer.
-
Incubation: Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with assay buffer.
-
Fluorescence Measurement: Measure fluorescence using a plate reader or microscope.
-
Healthy Mitochondria (High Potential): JC-1 forms J-aggregates, which emit red fluorescence (~590 nm).
-
Unhealthy Mitochondria (Low Potential): JC-1 remains as monomers, which emit green fluorescence (~529 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential mitochondrial dysfunction. Compare the ratio in Laquinimod-treated cells to vehicle-treated controls.
Visualizations and Workflows
Caption: Figure 1: Laquinimod's On-Target AhR Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Off-Target Identification.
Caption: Figure 3: Troubleshooting Logic for Unexpected In Vitro Results.
References
- 1. neurology.org [neurology.org]
- 2. pnas.org [pnas.org]
- 3. activebiotech.com [activebiotech.com]
- 4. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laquinimod, an upcoming oral immunomodulatory agent for treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 8. Laquinimod suppress antigen presentation in relapsing-remitting multiple sclerosis: in-vitro high-throughput gene expression study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 10. Laquinimod prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laquinimod enhances central nervous system barrier functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. ovid.com [ovid.com]
- 15. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assessment of the direct effect of laquinimod on basic functions of human neural stem cells and oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Laquinimod Sodium for Injectable Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Laquinimod Sodium for parenteral applications. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Laquinimod and its sodium salt?
Laquinimod in its free acid form is known to be practically insoluble in water.[1][2] The solubility of the free acid has been reported to be as low as 10.5 µg/mL in pure water.[3][4] The sodium salt of Laquinimod is expected to have a significantly higher aqueous solubility, which is a common strategy for enhancing the solubility of weakly acidic compounds.[5][6] While specific quantitative data for the sodium salt in water for injection is not widely published, patent literature indicates that this compound can be dissolved in water to form an aqueous solution.[7][8]
Q2: Are there any established injectable formulations for Laquinimod?
An in vivo injectable formulation for the free acid form of Laquinimod has been described, which consists of a co-solvent system of propylene glycol, Tween 80, and 5% dextrose in water (D5W).[1][2] Furthermore, a study has shown that the use of D-α-tocopheryl polyethylene glycol-1000 succinate (TPGS) to form polymeric micelles can increase the aqueous solubility of the Laquinimod free acid to 500 µg/mL for injection.[3][4] These approaches may serve as a starting point for developing formulations for this compound.
Q3: What are the primary strategies for improving the solubility of this compound for injection?
For parenteral formulations of poorly soluble drugs like this compound, several strategies can be employed:
-
pH Adjustment: Maintaining an optimal pH to ensure the drug remains in its more soluble, ionized form.
-
Co-solvents: Utilizing a blend of water with one or more water-miscible organic solvents.
-
Surfactants: Incorporating surfactants to create micelles that can encapsulate the drug, thereby increasing its solubility.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug molecule, which enhances its aqueous solubility.
Q4: Which co-solvents are suitable for developing an injectable formulation of this compound?
Co-solvents that are generally recognized as safe (GRAS) for parenteral use and can be evaluated for this compound include:
-
Ethanol
-
Propylene Glycol (PG)[9]
-
Polyethylene Glycols (PEGs) of various molecular weights, such as PEG 300 and PEG 400.
Q5: How can cyclodextrins enhance the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic internal cavity. They can encapsulate hydrophobic drug molecules like Laquinimod within this cavity, forming a water-soluble inclusion complex. This complex effectively masks the hydrophobicity of the drug, allowing it to dissolve in aqueous media.[10][11][12]
Troubleshooting Guide
Issue 1: this compound precipitates upon reconstitution in an aqueous vehicle.
-
Potential Cause: The intrinsic solubility of this compound in the selected aqueous medium is being exceeded.
-
Troubleshooting Steps:
-
Optimize the pH:
-
As the salt of a weak acid, the solubility of this compound is pH-dependent. It is crucial to maintain the pH of the formulation sufficiently above the drug's pKa to keep it in its ionized and more soluble state. During the synthesis of this compound, a pH range of 8-12 has been mentioned.[7]
-
Recommended Action: Conduct a pH-solubility profile study using a series of buffers (e.g., pH 7.5, 8.0, 8.5, 9.0) to identify the optimal pH for maximum solubility.
-
-
Introduce Co-solvents:
-
The addition of a water-miscible organic co-solvent can reduce the polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.
-
Recommended Action: Systematically evaluate the solubility of this compound in various concentrations of ethanol, propylene glycol, or PEG 400 in water (e.g., 10%, 20%, 30% v/v).
-
-
Add Surfactants:
-
Surfactants can enhance solubility through the formation of micelles that encapsulate the drug.
-
Recommended Action: Screen pharmaceutically acceptable surfactants such as Polysorbate 80 (Tween 80), Polysorbate 20, or Solutol HS 15 at different concentrations (e.g., 0.1% to 5% w/v).
-
-
Issue 2: The desired drug concentration for the intended dosage cannot be achieved.
-
Potential Cause: The chosen solubilization strategy is not sufficiently effective for the target concentration.
-
Troubleshooting Steps:
-
Utilize Cyclodextrin Complexation:
-
Cyclodextrins are highly effective solubilizing agents for poorly soluble drugs.
-
Recommended Action: Investigate the effect of different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are widely used in parenteral formulations. Determine the solubility of this compound in aqueous solutions containing increasing concentrations of these cyclodextrins.
-
-
Employ Combination Strategies:
-
A synergistic effect can often be achieved by combining different solubilization techniques.
-
Recommended Action: Explore formulations that incorporate a combination of a co-solvent and a surfactant, or a cyclodextrin within a buffered co-solvent system. For instance, a formulation containing propylene glycol, Tween 80, and a suitable buffer could be a promising approach, drawing inspiration from the existing formulation for the free acid.[1][2]
-
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available, the following table provides a summary of the solubility of the Laquinimod free acid, which can be used as a reference for initiating formulation development.
| Compound | Solvent/System | Solubility | Reference(s) |
| Laquinimod (free acid) | Water | Insoluble | [1][2] |
| Laquinimod (free acid) | Water | 10.5 µg/mL | [3][4] |
| Laquinimod (free acid) | Ethanol | 1 mg/mL | [1] |
| Laquinimod (free acid) | DMSO | 61 mg/mL | [1] |
| Laquinimod (free acid) | D-α-tocopheryl polyethylene glycol-1000 succinate (TPGS) polymeric micelles in water | 500 µg/mL | [3][4] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Materials: this compound, a range of pharmaceutical-grade buffers (e.g., phosphate, borate) covering pH 7.0 to 10.0, and a validated analytical method for Laquinimod quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to vials containing each buffer solution.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it appropriately with the mobile phase of the analytical method.
-
Determine the concentration of dissolved this compound using the validated analytical method.
-
Generate a plot of solubility versus pH.
-
Protocol 2: Evaluation of Co-solvent Systems
-
Materials: this compound, Water for Injection (WFI), and selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Procedure:
-
Prepare a series of co-solvent mixtures in WFI at various volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%).
-
Determine the equilibrium solubility of this compound in each co-solvent mixture following the procedure outlined in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent percentage.
-
Visualizations
Caption: A workflow for systematically enhancing the solubility of this compound.
Caption: The logical relationships between this compound and various solubility enhancement techniques.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Injected laquinimod D-α-tocopheryl polyethylene glycol-1000 succinate polymeric micelles for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2318371A2 - Novel solid state forms of laquinimod and its sodium salt - Google Patents [patents.google.com]
- 8. CN101291911A - Laquinimod crystal and preparation method thereof - Google Patents [patents.google.com]
- 9. Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
Managing batch-to-batch variability of Laquinimod Sodium in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laquinimod Sodium. The information provided aims to help manage potential batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an immunomodulatory agent that primarily acts as an activator of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] Upon binding, the Laquinimod-AHR complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA.[5][6][7] This leads to the transcription of target genes, including Cytochrome P450 enzymes like CYP1A1 and CYP1A2, which can be used as biomarkers for Laquinimod's activity.[1] The downstream effects include a shift in cytokine balance from pro-inflammatory (e.g., IL-12, TNF-α, IL-17) to anti-inflammatory (e.g., IL-4, IL-10, TGF-β), and modulation of T-cell differentiation, favoring regulatory T-cells over Th1 and Th17 cells.[8]
Q2: What are the known sources of batch-to-batch variability for this compound?
Batch-to-batch variability in synthetic small molecule drugs like this compound can arise from several factors during manufacturing. These include:
-
Presence of Impurities: The synthesis of Laquinimod can result in various impurities. A patent for this compound highlights several potential process-related impurities and sets specific limits for their presence. These include:
-
5-Chloro-4-hydroxy-l-methylquinolin-2(l//)-one (MCQ)
-
5-Chloro-4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-carboxylic acid (MCQCA)
-
Methyl -chloro-4-hydroxy- 1 -methyl-2-oxo-l ,2-dihydroquinoline-3-carboxylate (MCQME)
-
-
Physical Properties: Variations in particle size, crystal form (polymorphism), and bulk density between batches can affect the solubility and bioavailability of the compound in your experiments.
-
Stability and Degradation: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency.
Q3: How can I qualify a new batch of this compound before starting my experiments?
It is highly recommended to perform a set of quality control experiments on each new batch to ensure its activity is comparable to previous batches. A recommended workflow is outlined below. Key validation experiments include:
-
AHR Activation Assay: Measure the induction of an AHR target gene, such as CYP1A1, in a responsive cell line (e.g., HepG2) or primary hepatocytes.
-
Immune Cell Functional Assay: Assess the effect of the new batch on a relevant immunological endpoint, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) from stimulated Peripheral Blood Mononuclear Cells (PBMCs).
Q4: What is the expected in vitro activity of this compound?
The biological activity of this compound can be quantified in various in vitro assays. The tables below summarize some key quantitative parameters reported in the literature. Note that these values can vary depending on the specific cell type and experimental conditions.
Quantitative Data Summary
Table 1: In Vitro Aryl Hydrocarbon Receptor (AHR) Activation
| Parameter | Cell Type | Value | Reference |
| CYP1A1 mRNA Induction (EC50) | Human Hepatocytes | 0.2 ± 0.04 µM | [1] |
| CYP1A2 mRNA Induction (EC50) | Human Hepatocytes | 0.3 ± 0.03 µM | [1] |
| CYP1A1 mRNA Induction (Fold Change) | Mouse Liver (in vivo, 25 mg/kg) | ~539-fold | [1] |
Table 2: In Vitro Immunomodulatory Activity
| Assay | Cell Type | Parameter | Value | Reference |
| TNF-α Inhibition | LPS-stimulated Monocytes | IC50 | Not explicitly defined, but effects seen at µM concentrations. | [9][10] |
| IL-1β Secretion Inhibition | LPS-stimulated Monocytes | Significant reduction | Observed in cells from treated patients. | [9][10] |
| Th17 Differentiation | Monocyte-T cell co-culture | Significant reduction | Observed with Laquinimod-treated monocytes. | [9] |
| NF-κB Activation Inhibition | TNF-α stimulated human astrocytes | Significant reduction | Observed with 250 nM and 2.5 µM Laquinimod. | [11] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected AHR activation (e.g., low CYP1A1 induction).
| Potential Cause | Troubleshooting Step |
| Batch-to-batch variability (low potency) | 1. Verify the Certificate of Analysis (CoA) for the new batch and compare the purity and impurity profile with a previously well-performing batch. 2. Perform a dose-response curve with the new batch and compare the EC50 to a reference batch. |
| Compound degradation | 1. Ensure this compound has been stored correctly (as per manufacturer's instructions, typically protected from light and moisture). 2. Prepare fresh stock solutions for each experiment. |
| Cellular issues | 1. Ensure the cell line used is responsive to AHR agonists. 2. Check cell viability after treatment. 3. Use a positive control AHR agonist (e.g., TCDD, ITE) to confirm the assay is working correctly. |
| Assay variability | 1. Standardize all incubation times and reagent concentrations. 2. Ensure consistent cell passage numbers and confluency. |
Issue 2: Reduced or no effect on cytokine production or T-cell differentiation.
| Potential Cause | Troubleshooting Step |
| Batch-to-batch variability (presence of inhibitory impurities) | 1. Some impurities may interfere with the immunomodulatory effects of Laquinimod. Qualify the new batch with a primary AHR activation assay first. 2. If AHR activation is normal but immunomodulatory effects are weak, consider that some impurities might affect other pathways. |
| Incorrect compound concentration | 1. Laquinimod's effects are dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific assay. |
| Donor variability in primary cells (e.g., PBMCs) | 1. Immune responses can vary significantly between donors.[12] 2. Test a new batch on cells from multiple donors to ensure the observed effect is consistent. |
| Cell stimulation issues | 1. Ensure the stimulus (e.g., LPS, anti-CD3/CD28) is potent and used at the correct concentration to induce a robust baseline response. |
| Assay timing | 1. The kinetics of cytokine production and T-cell differentiation can vary. Optimize the time point for analysis. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch via AHR Activation
This protocol describes how to measure the induction of the AHR target gene CYP1A1 in human hepatocytes.
-
Cell Culture:
-
Plate cryopreserved primary human hepatocytes or a suitable cell line (e.g., HepG2) in appropriate culture plates and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
-
Cell Treatment:
-
Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24 hours.[1]
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a standard kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the fold change in CYP1A1 expression relative to the vehicle control using the ΔΔCt method.
-
Plot the fold change against the Laquinimod concentration and determine the EC50 value. Compare this to a reference batch.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol assesses the effect of this compound on T-cell proliferation.
-
PBMC Isolation and CFSE Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1 µM.[13][14]
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with a T-cell mitogen (e.g., anti-CD3/CD28 beads or PHA). Include an unstimulated control.
-
Culture for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, then on CD4+ or CD8+ T-cells.
-
Analyze the CFSE histogram. Each peak of halved fluorescence intensity represents a cell division.
-
Quantify the percentage of divided cells or the proliferation index in the Laquinimod-treated samples compared to the stimulated control.
-
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.
Caption: Recommended workflow for qualifying a new batch of this compound before experimental use.
References
- 1. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. activebiotech.com [activebiotech.com]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laquinimod dampens IL-1β signaling and Th17-polarizing capacity of monocytes in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laquinimod dampens IL-1β signaling and Th17-polarizing capacity of monocytes in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erepo.uef.fi [erepo.uef.fi]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
Potential reasons for inconsistent results in Laquinimod Sodium studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laquinimod Sodium. Our goal is to help you navigate potential inconsistencies in your experimental results and provide clarity on the underlying factors.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vivo EAE models when treating with Laquinimod. What are the potential causes?
A1: Inconsistent results in Experimental Autoimmune Encephalomyelitis (EAE) models are a common challenge. Several factors related to the model itself and the administration of Laquinimod can contribute to this variability:
-
EAE Model and Induction:
-
Mouse Strain: The genetic background of the mice used (e.g., C57BL/6) significantly influences disease susceptibility and the therapeutic effect of immunomodulatory agents[1]. Ensure you are using a consistent and appropriate strain for your research question.
-
Antigen and Adjuvant: The quality and preparation of the myelin oligodendrocyte glycoprotein (MOG) peptide and Complete Freund's Adjuvant (CFA) emulsion are critical for consistent EAE induction. Variations in the emulsification process can lead to differences in disease severity and onset[1]. It is also crucial to use CFA containing Mycobacterium tuberculosis of the H37Ra strain for optimal disease induction[1].
-
Pertussis Toxin (PTX): The dose and timing of PTX administration are crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS. Inconsistent PTX administration can lead to variable disease incidence and severity[1].
-
-
Laquinimod Administration:
-
Dosage: Preclinical studies have shown that the effects of Laquinimod in EAE models are dose-dependent[2][3]. Inconsistent dosing can lead to variable outcomes.
-
Timing of Treatment: The timing of Laquinimod administration (prophylactic vs. therapeutic) will yield different results. Prophylactic treatment (starting at or before immunization) is expected to prevent or delay disease onset, while therapeutic treatment (starting after disease onset) aims to reduce disease severity and progression[3].
-
-
Clinical Scoring:
-
Subjectivity: Clinical scoring of EAE can be subjective. It is essential to have standardized scoring criteria and blinded observers to minimize bias.
-
Q2: Our in vitro results with Laquinimod on immune cell activation are not consistent. What should we check?
A2: In vitro assays with immunomodulatory drugs can be sensitive to several experimental variables:
-
Cell Type and Source:
-
Primary Cells vs. Cell Lines: Primary cells, such as peripheral blood mononuclear cells (PBMCs), can have donor-to-donor variability. Cell lines may offer more consistency but may not fully recapitulate the in vivo environment.
-
Cell Purity and Viability: Ensure consistent purity and viability of your isolated immune cells (e.g., monocytes, T cells).
-
-
Stimulation Conditions:
-
Stimulant Concentration: The concentration of the stimulus used to activate the cells (e.g., lipopolysaccharide [LPS] for monocytes/microglia) is critical. A suboptimal concentration may not induce a robust enough response to see a modulatory effect of Laquinimod.
-
Incubation Times: The timing of Laquinimod pre-treatment and the duration of stimulation are key parameters that should be optimized and kept consistent.
-
-
Readout Assays:
-
Cytokine Measurement: The method used to measure cytokine production (e.g., ELISA, flow cytometry) should be validated and performed consistently. Be aware of the dynamic nature of cytokine secretion.
-
Cell Surface Marker Expression: When analyzing cell surface markers by flow cytometry, ensure proper compensation and gating strategies are in place.
-
Q3: We are seeing a disconnect between the anti-inflammatory effects of Laquinimod in our in vitro assays and the neuroprotective effects observed in vivo. Why might this be?
A3: This is a key aspect of Laquinimod's profile. The disconnect often arises from the multifaceted mechanism of action of the drug, which involves both immunomodulatory and direct neuroprotective effects within the central nervous system (CNS)[4].
-
Blood-Brain Barrier Penetration: Laquinimod can cross the blood-brain barrier, allowing it to act directly on CNS-resident cells like astrocytes and microglia[5]. In vitro models using only peripheral immune cells will not capture these direct CNS effects.
-
Aryl Hydrocarbon Receptor (AHR) Activation: A primary mechanism of Laquinimod is the activation of the Aryl Hydrocarbon Receptor (AHR)[6]. This pathway is present in both immune cells and CNS cells, but its activation can lead to different downstream effects in each cell type.
-
Neurotrophic Factor Production: Laquinimod has been shown to increase the production of Brain-Derived Neurotrophic Factor (BDNF), which has neuroprotective effects[2][7]. This is an indirect effect that may not be apparent in simple in vitro co-culture systems.
-
Complexity of the In Vivo Microenvironment: The in vivo CNS microenvironment is a complex interplay of various cell types and signaling molecules. It is challenging to replicate this complexity in vitro, which can lead to discrepancies between in vitro and in vivo findings.
Troubleshooting Guides
In Vivo EAE Model Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low EAE Incidence or Severity | Improper MOG-CFA emulsion | Review and standardize the emulsion preparation protocol. Ensure a stable emulsion is formed. |
| Incorrect PTX dosage or timing | Verify the correct dosage and administration schedule for your mouse strain. | |
| Suboptimal MOG peptide quality | Use a high-quality, validated MOG peptide. | |
| Animal stress | Minimize cage movement and other stressors, especially during the induction phase[8]. | |
| High Variability in Clinical Scores | Subjective scoring | Implement a standardized scoring system and use blinded observers. |
| Inconsistent drug administration | Ensure accurate and consistent oral gavage technique and dosage. | |
| Unexpected Mortality | PTX toxicity | Review PTX dosage; high doses can be toxic. |
| Severe disease course | Provide supportive care, such as ensuring access to food and water on the cage floor. |
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No Effect of Laquinimod on Cytokine Production | Suboptimal Laquinimod concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and stimulus. |
| Insufficient cell activation | Titrate the concentration of your stimulus (e.g., LPS) to ensure a robust inflammatory response. | |
| Inappropriate timing of treatment | Optimize the pre-incubation time with Laquinimod before adding the stimulus. | |
| High Background in Cytokine Assays | Cell stress or death | Check cell viability before and after the experiment. |
| Contamination of reagents | Use sterile techniques and fresh, high-quality reagents. | |
| Inconsistent Cell Surface Marker Expression | Inconsistent staining protocol | Standardize antibody concentrations, incubation times, and washing steps. |
| Instrument variability | Run compensation controls and instrument performance checks regularly. |
Data Presentation
Preclinical EAE Studies: Effect of Laquinimod on Clinical Score
| Study Reference | Animal Model | Treatment Regimen | Key Findings |
| Brück et al., 2012 | MOG35-55 induced EAE in C57BL/6 mice | 25 mg/kg/day Laquinimod | Prevented clinical manifestation of EAE[6]. |
| Thöne et al., 2012 | MOG35-55 induced EAE in C57BL/6 mice | 1, 5, and 25 mg/kg/day Laquinimod | Dose-dependent reduction in mean clinical EAE scores[9]. |
| Mishra et al., 2014 | MOG35-55 induced EAE in C57BL/6 mice | 5 or 25 mg/kg/day Laquinimod (prophylactic or therapeutic) | Significantly decreased mean clinical disease scores in both prophylactic and therapeutic settings[3]. |
| Varrin-Doyer et al., 2016 | Spontaneous EAE in 2D2 x Th mice | 25 mg/kg/day Laquinimod | Prevented disease progression when initiated after disease onset[10]. |
Clinical Trial Results: Laquinimod in Relapsing-Remitting Multiple Sclerosis (RRMS)
| Clinical Trial | Dosage | Primary Endpoint | Result on Primary Endpoint | Key Secondary Endpoints |
| ALLEGRO | 0.6 mg/day | Annualized Relapse Rate (ARR) | Significant reduction in ARR (0.30 vs 0.39 for placebo, p=0.002)[11]. | Reduced risk of disability progression; reduced brain volume loss[11][12]. |
| BRAVO | 0.6 mg/day | Annualized Relapse Rate (ARR) | Did not reach statistical significance (p=0.075) in the primary analysis. After pre-specified sensitivity analysis, a significant reduction was observed (21.3%, p=0.026)[13]. | Significant reduction in brain volume loss and risk of disability progression[13]. |
| CONCERTO | 0.6 mg/day | Time to Confirmed Disability Progression (CDP) | Not met[14]. | Reduced time to first relapse and brain volume loss[4]. |
Experimental Protocols
In Vivo EAE Induction and Laquinimod Treatment
Objective: To induce EAE in C57BL/6 mice and assess the therapeutic effect of Laquinimod.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTX).
-
This compound.
-
Vehicle control (e.g., sterile water).
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per mouse.
-
Anesthetize mice and inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200 ng of PTX i.p.
-
-
Laquinimod Treatment:
-
For prophylactic treatment, begin oral gavage of Laquinimod (e.g., 25 mg/kg/day) or vehicle on Day 0.
-
For therapeutic treatment, begin oral gavage at the onset of clinical signs (e.g., limp tail).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).
-
In Vitro Microglia Activation Assay
Objective: To assess the effect of Laquinimod on the activation of microglia in vitro.
Materials:
-
Primary microglia or a microglial cell line.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Cell culture medium and supplements.
-
ELISA kit for TNF-α.
Procedure:
-
Cell Plating: Plate microglia at a desired density in a 96-well plate and allow them to adhere.
-
Laquinimod Pre-treatment: Pre-treat the cells with various concentrations of Laquinimod (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to activate the microglia. Include a non-stimulated control group.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
Measurement of Serum Brain-Derived Neurotrophic Factor (BDNF)
Objective: To quantify the level of BDNF in serum samples from Laquinimod-treated subjects.
Materials:
-
Serum samples.
-
BDNF ELISA kit.
Procedure:
-
Sample Collection: Collect peripheral blood and process to obtain serum. Store serum at -80°C until use.
-
ELISA Protocol:
-
Follow the protocol provided with the commercial BDNF ELISA kit[15][16]. This typically involves:
-
Coating a 96-well plate with a capture antibody against BDNF.
-
Adding standards and diluted serum samples to the wells.
-
Incubating to allow BDNF to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the BDNF standards.
-
Calculate the concentration of BDNF in the serum samples based on the standard curve.
-
Visualizations
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by Laquinimod.
Experimental Workflow for In Vitro Laquinimod Study
Caption: A typical experimental workflow for an in vitro Laquinimod study.
References
- 1. researchgate.net [researchgate.net]
- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercehealthcare.com [fiercehealthcare.com]
- 12. repositori.udl.cat [repositori.udl.cat]
- 13. fiercepharma.com [fiercepharma.com]
- 14. Efficacy and safety of laquinimod versus placebo in relapsing-remitting multiple sclerosis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. nebiolab.com [nebiolab.com]
Side effects of Laquinimod Sodium observed in animal research studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Laquinimod Sodium observed in animal research studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of side effects observed with this compound in animal studies?
A1: Based on preclinical safety studies, the primary side effects of this compound in animal models fall into three main categories: reproductive toxicity, carcinogenicity, and effects related to its immunomodulatory mechanism of action in models of neuroinflammation.
Q2: Were any teratogenic effects observed in non-rodent species?
A2: In studies conducted on monkeys, there were no treatment-related malformations observed at any tested dose, suggesting a lack of teratogenicity in this non-rodent species.[1]
Q3: Is this compound considered immunosuppressive based on animal studies?
A3: No, preclinical studies have indicated that Laquinimod is not immunosuppressive.[1] Its mechanism of action is considered immunomodulatory, primarily affecting the function of antigen-presenting cells and influencing cytokine balance.
Troubleshooting Guides
Issue: Unexpected Urogenital Malformations in Rat Pups
Possible Cause: this compound has demonstrated teratogenicity in rats, specifically causing urogenital malformations at doses comparable to the clinical dose of 0.6 mg/day.[1]
Troubleshooting Steps:
-
Verify Dosing: Confirm the accuracy of the dose administered to pregnant dams.
-
Gestation Day Exposure: Review the specific gestation days of drug administration, as this can critically influence the type and severity of malformations.
-
Historical Control Data: Compare the incidence of malformations in your study with historical control data for the specific rat strain being used to rule out spontaneous occurrences.
-
Alternative Species: For teratogenicity studies, consider using a non-rodent species, as monkeys did not exhibit treatment-related malformations.[1]
Issue: Increased Incidence of Tumors in Long-Term Rat Studies
Possible Cause: A 2-year carcinogenicity study in rats showed an increased incidence of uterine adenocarcinomas and oral cavity tumors in female rats.[1]
Troubleshooting Steps:
-
Study Duration: Ensure the study duration is adequate to assess carcinogenicity, typically 2 years for rats.
-
Histopathological Analysis: Conduct a thorough histopathological examination of all tissues, with a particular focus on the uterus and oral cavity in female rats.
-
Mechanism of Action: Investigate potential mechanisms for the observed tumorigenesis. The current understanding is that these tumors may be species- or model-specific and not directly relevant to humans.[1]
-
Genotoxicity Assays: Review results from a battery of in vitro and in vivo genotoxicity assays. Laquinimod has been found to be neither mutagenic nor clastogenic.[1]
Quantitative Data Summary
Table 1: Reproductive and Developmental Toxicity of Laquinimod in Rats
| Finding | Dose Level | Animal Model | Observations | Citation |
| Teratogenicity | Similar to the clinical dose of 0.6 mg/day | Rat | Urogenital malformations | [1] |
| Developmental Effects | Higher doses | Rat | Slight delay in puberty and reduced fertility in offspring exposed in utero | [1] |
Table 2: Carcinogenicity of Laquinimod in a 2-Year Rat Study
| Tumor Type | Sex | Animal Model | Observations | Citation |
| Uterine Adenocarcinomas | Female | Rat | Increased incidence | [1] |
| Oral Cavity Tumors | Female | Rat | Increased incidence | [1] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is a general representation for inducing EAE in mice to study the effects of Laquinimod.
-
Animals: 8-week-old female C57BL/6 mice.[2]
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Administer the emulsion subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Laquinimod Administration:
-
Dissolve this compound in purified water.
-
Administer daily via oral gavage at doses of 5 mg/kg or 25 mg/kg, beginning on day 0, 8, or 21 post-immunization.[2]
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Histopathological Analysis:
-
At the end of the experiment, perfuse mice with saline followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis of inflammation and demyelination (e.g., Hematoxylin and Eosin, Luxol Fast Blue staining).
-
Cuprizone-Induced Demyelination Model
This protocol describes a common method for inducing demyelination to study the neuroprotective effects of Laquinimod.
-
Animals: Young adult mice.
-
Induction of Demyelination:
-
Feed mice a diet containing 0.2% cuprizone mixed into powdered chow for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination.
-
-
Laquinimod Administration:
-
Administer Laquinimod daily at a dose of 25 mg/kg by oral gavage starting from the beginning of the cuprizone feeding.[3]
-
-
Analysis:
-
After the treatment period, sacrifice the animals and collect brain tissue.
-
Assess demyelination in the corpus callosum using histological stains (e.g., Luxol Fast Blue).
-
Evaluate microglial activation, axonal damage, and oligodendrocyte loss through immunohistochemistry.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for EAE induction and Laquinimod treatment.
Caption: Laquinimod's mechanism in astrocytes.
References
- 1. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laquinimod prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laquinimod Sodium Long-Term Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Laquinimod Sodium.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | - Cell line variability: Different cell lines may respond differently to Laquinimod. - Passage number: High passage numbers can alter cell characteristics. - Reagent quality: Degradation of Laquinimod or other reagents. | - Cell Line Characterization: Use consistently characterized and validated cell lines. - Low Passage Number: Maintain a low passage number for all cell lines used. - Reagent QC: Regularly check the quality and stability of Laquinimod and other critical reagents. Prepare fresh solutions as needed. |
| Low or no drug efficacy in EAE models | - Incorrect dosage: Suboptimal dosage for the specific animal model and disease severity. - Administration route: Improper administration technique (e.g., oral gavage). - Timing of treatment: Prophylactic versus therapeutic administration can yield different outcomes. | - Dose-Response Study: Conduct a pilot study to determine the optimal dose (common doses in mice are 5 or 25 mg/kg/day)[1]. - Proper Gavage Technique: Ensure proper oral gavage technique to guarantee accurate dosing. - Define Treatment Window: Clearly define and consistently apply the treatment start time relative to disease induction or onset[1]. |
| High variability in animal studies | - Genetic drift in animal models: Changes in the genetic background of the animal colony. - Environmental factors: Stress, diet, and housing conditions can influence disease course. - Subjective scoring: Inconsistent clinical scoring of disease severity. | - Animal Strain Verification: Regularly verify the genetic background of the animal colony. - Standardized Husbandry: Maintain standardized and controlled environmental conditions for all animals. - Blinded Scoring: Implement a blinded scoring system to minimize observer bias. |
| Elevated liver enzymes in treated animals | - Dose-dependent hepatotoxicity: A known side effect observed in clinical trials[2][3][4]. | - Monitor Liver Enzymes: Regularly monitor ALT and AST levels. - Dose Adjustment: Consider reducing the dose if enzyme levels are significantly elevated. - Histopathology: Perform histological analysis of liver tissue at the end of the study to assess for any pathological changes. |
| Unexpected cell death in vitro | - Cytotoxicity at high concentrations: Laquinimod may induce cytotoxicity at high doses. - Solvent toxicity: The solvent used to dissolve Laquinimod (e.g., DMSO) may be toxic to cells. | - Determine IC50: Perform a dose-response curve to determine the cytotoxic concentration. - Solvent Control: Include a vehicle control group treated with the same concentration of the solvent. |
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? Laquinimod is an immunomodulatory drug with both anti-inflammatory and neuroprotective effects[5]. Its mechanism is not fully elucidated but is known to involve the modulation of the immune response by shifting the balance of pro-inflammatory and anti-inflammatory cytokines[6]. It also appears to have direct effects within the central nervous system (CNS), including reducing the activation of microglia and astrocytes[7][8].
-
What are the known signaling pathways affected by Laquinimod? Laquinimod has been shown to inhibit the astrocytic NF-κB transcription factor activation[5]. It also promotes the production of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and maintenance[2][6].
Experimental Design
-
What is a typical oral dosage of Laquinimod for mouse models of Experimental Autoimmune Encephalomyelitis (EAE)? In C57BL/6 mice, prophylactic and therapeutic treatment with 5 or 25 mg/kg/day of Laquinimod administered via oral gavage has been shown to be effective[1].
-
How should I prepare Laquinimod for in vitro studies? Laquinimod is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium to the desired final concentration. It is crucial to include a vehicle control in your experiments.
-
What are common in vitro assays to assess Laquinimod's activity? Common assays include cytokine secretion profiling from stimulated peripheral blood mononuclear cells (PBMCs) or isolated monocytes using techniques like ELISA or cytometric bead arrays[6][7][9]. Flow cytometry can be used to analyze changes in immune cell populations and their activation markers (e.g., CD86)[6][9].
Data Interpretation
-
What are the expected effects of Laquinimod on cytokine profiles? Laquinimod has been shown to suppress the production of pro-inflammatory cytokines like IL-12 and TNF-alpha, and enhance the secretion of anti-inflammatory cytokines such as IL-4 and IL-10 in EAE models[2]. In studies with human monocytes, it has been observed to lower the secretion of CCL2 and CCL5 upon pro-inflammatory stimulation[6].
-
How does Laquinimod affect immune cell populations? Studies have shown that Laquinimod can modulate the function of monocytes and dendritic cells[2]. For instance, in vitro analysis of monocytes from Laquinimod-treated patients showed a lower level of CD86 expression on LPS-stimulated monocytes[6].
Troubleshooting
-
My in vitro results are not consistent with published data. What should I check? Ensure that your cell culture conditions are optimal and that the cells are healthy and in the logarithmic growth phase. Verify the concentration and purity of your Laquinimod stock. Also, consider the specific cell type you are using, as responses can be cell-type dependent.
-
I'm observing significant animal-to-animal variability in my EAE study. How can I reduce this? Strictly standardize your EAE induction protocol, including the preparation and administration of the myelin oligodendrocyte glycoprotein (MOG) emulsion and pertussis toxin. Ensure consistent animal handling and housing conditions. A larger group size may also be necessary to achieve statistical power.
Data Presentation
Table 1: Summary of Laquinimod Effects in Preclinical EAE Models
| Parameter | Animal Model | Dosage | Effect | Reference |
| Clinical Score | C57BL/6 mice | 5 and 25 mg/kg/day (oral) | Significant decrease in mean clinical disease scores | [1] |
| Th1 Cytokine Production | C57BL/6 mice | 5 and 25 mg/kg/day (oral) | Inhibition of Th1 cytokine production | [1] |
| CNS Inflammatory Response | C57BL/6 mice | 5 and 25 mg/kg/day (oral) | Decreased CNS inflammatory response | [1] |
| Demyelination & Axonal Damage | C57BL/6 mice | 5 and 25 mg/kg/day (oral) | Attenuation of demyelination and axonal damage | [1] |
| BDNF Expression | C57BL/6 mice | Not specified | Restored BDNF expression to control levels | [10] |
Table 2: Adverse Events in Phase III Clinical Trials (ALLEGRO & BRAVO - Pooled Data)
| Adverse Event | Laquinimod 0.6 mg (%) | Placebo (%) | Reference |
| Headache | 18.2 | 15.1 | [4] |
| Back Pain | 13.6 | 8.2 | [4] |
| Abdominal Pain | 5.0 | 2.6 | [4] |
| Alanine Aminotransferase (ALT) Increase | 5.9 | 2.7 | [4] |
Experimental Protocols
1. EAE Induction and Laquinimod Treatment in C57BL/6 Mice
-
Objective: To induce EAE in mice and assess the therapeutic effect of Laquinimod.
-
Materials:
-
8-week-old female C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., sterile water)
-
-
Procedure:
-
Emulsify MOG35-55 peptide in CFA.
-
Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer PTX intraperitoneally on day 0 and day 2.
-
Begin daily oral gavage of Laquinimod (e.g., 25 mg/kg) or vehicle at a predetermined time point (e.g., day 0 for prophylactic treatment or at the onset of clinical signs for therapeutic treatment)[11].
-
Monitor mice daily for clinical signs of EAE and record scores based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund)[11].
-
At the end of the experiment, collect tissues (e.g., spleen, CNS) for further analysis (e.g., histology, flow cytometry, cytokine analysis).
-
2. In Vitro Monocyte Stimulation Assay
-
Objective: To evaluate the effect of Laquinimod on cytokine production by human monocytes.
-
Materials:
-
Human PBMCs isolated from whole blood
-
Monocyte isolation kit (e.g., magnetic beads)
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA or Cytometric Bead Array kit for desired cytokines (e.g., IL-1β, CCL2, CCL5)
-
-
Procedure:
-
Isolate monocytes from human PBMCs using a positive or negative selection kit.
-
Seed monocytes in a 96-well plate at a desired density.
-
Pre-treat monocytes with various concentrations of Laquinimod or vehicle for a specified time (e.g., 24 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours)[7].
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a cytometric bead array according to the manufacturer's instructions[6][7][9].
-
Visualizations
References
- 1. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laquinimod dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laquinimod dampens IL-1β signaling and Th17-polarizing capacity of monocytes in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Refinement of Behavioral Testing Protocols for Laquinimod-Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Laquinimod in animal models and assessing behavioral outcomes. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Laquinimod that might influence behavioral outcomes?
A1: Laquinimod is an immunomodulatory drug with both anti-inflammatory and neuroprotective effects.[1] Its mechanism of action is complex and not fully elucidated, but it is known to modulate the immune response by shifting the balance of pro-inflammatory and anti-inflammatory cytokines.[2][3] In animal models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), Laquinimod has been shown to reduce inflammation, demyelination, and axonal damage.[4][5] Furthermore, it may have direct effects on central nervous system (CNS) cells, including astrocytes, and has been shown to increase brain-derived neurotrophic factor (BDNF), which supports neuronal survival.[3][4] These neuroprotective and anti-inflammatory actions can directly impact motor function and may also influence anxiety and depressive-like behaviors.
Q2: What are the expected effects of Laquinimod on motor function in EAE models?
A2: In EAE mouse models, Laquinimod treatment has been shown to significantly decrease mean clinical disease scores and improve motor performance as assessed by the rotarod test.[1][6] Both prophylactic and therapeutic treatment with Laquinimod can lead to these improvements.[1][6] The enhanced motor function is correlated with reduced inflammation and demyelination in the CNS.[5]
Q3: Can Laquinimod affect anxiety and exploratory behavior in rodents?
A3: Yes, studies have shown that Laquinimod may possess anxiolytic (anxiety-reducing) and antidepressant-like effects in mice.[7] In the open field test, Laquinimod has been observed to decrease anxiety-related behavior.[7] It has also demonstrated anxiolytic efficacy in the elevated plus maze and marble burying tests.[7] These effects may be associated with an increase in hippocampal BDNF.[7] Researchers should consider these potential anxiolytic properties when interpreting data from behavioral tests that measure both locomotion and anxiety.
Q4: Are there any known side effects of Laquinimod in rodents that could confound behavioral testing?
A4: While clinical trials in humans have reported side effects like headache and back pain, specific side effect profiles in rodents that could directly interfere with behavioral tests are less documented in publicly available literature. However, as with any systemic treatment, it is crucial to monitor animals for any signs of malaise, weight loss, or changes in general activity that are not related to the experimental condition (EAE). Control groups receiving Laquinimod in the absence of EAE can help to distinguish between the effects of the drug itself and its therapeutic effects on the disease model.
Troubleshooting Guides for Behavioral Tests
Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.
Experimental Protocol:
| Parameter | Specification |
| Apparatus | A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a central and a peripheral zone. |
| Lighting | Uniform, low-level illumination (e.g., 15-25 lux) is recommended to avoid inducing high anxiety, which can suppress exploratory behavior. |
| Procedure | 1. Acclimate the animal to the testing room for at least 30-60 minutes before the test. 2. Gently place the animal in the center of the arena. 3. Record the animal's activity for 5-10 minutes using an automated tracking system. 4. Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues. |
| Key Parameters | - Total distance traveled (locomotor activity) - Time spent in the center vs. periphery (anxiety-like behavior) - Rearing frequency (exploratory behavior) |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall activity in all groups | - High anxiety due to improper handling, excessive noise, or bright lighting. - Sickness or malaise in the animals. | - Ensure gentle handling and a quiet, dimly lit testing environment. - Check the general health of the animals (weight, posture, grooming). - Increase habituation time to the testing room. |
| No difference in center time between Laquinimod-treated and vehicle EAE groups, despite expected anxiolytic effect | - The severity of EAE motor deficits may be confounding the exploratory behavior. - The anxiolytic effect may be subtle or dose-dependent. | - Correlate center time with motor scores (e.g., EAE clinical score, rotarod performance) to dissect motor from anxiety effects. - Consider testing a range of Laquinimod doses. - Ensure the baseline anxiety level of the animal strain is appropriate to detect an anxiolytic effect. |
| High variability within groups | - Inconsistent handling or placement of animals in the arena. - Differences in the time of day for testing. - Olfactory cues from previous animals. | - Standardize handling procedures and always place the animal in the center of the arena. - Conduct testing at the same time each day. - Ensure thorough cleaning of the apparatus between trials. |
Workflow for Open Field Test Troubleshooting:
Troubleshooting workflow for the Open Field Test.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Experimental Protocol:
| Parameter | Specification |
| Apparatus | A plus-shaped maze elevated from the floor (e.g., 50 cm for mice), with two open arms and two enclosed arms. |
| Lighting | The open arms should be more brightly lit than the closed arms to create an anxiogenic environment. However, overall dim lighting in the room is preferred. |
| Procedure | 1. Acclimate the animal to the testing room for at least 30-60 minutes. 2. Place the animal in the center of the maze, facing an open arm. 3. Allow the animal to explore the maze for 5 minutes. 4. Record the session with a video camera and score the behavior using automated software or manually. 5. Clean the maze thoroughly between animals. |
| Key Parameters | - Time spent in the open arms vs. closed arms. - Number of entries into the open and closed arms. - Risk assessment behaviors (e.g., head dips over the edge of the open arms). |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Animals fall off the open arms | - High levels of motor impairment due to severe EAE. - Overly anxious animals making sudden movements. | - Consider adding a small ledge (0.5 cm) to the edges of the open arms. - If motor impairment is severe, the EPM may not be a suitable test for that stage of the disease. |
| Animals do not explore, remaining in the center or one arm | - High anxiety or "freezing" behavior. - Severe motor deficits preventing movement. | - Ensure the testing environment is not overly stressful (e.g., loud noises, sudden movements by the experimenter). - Assess the animal's motor capacity beforehand using a different test (e.g., grip strength). |
| Laquinimod-treated animals show increased open arm time, but also increased total arm entries | - This could indicate a genuine anxiolytic effect or a general increase in locomotor activity. | - Analyze the ratio of open arm entries to total arm entries. An increase in this ratio is a stronger indicator of an anxiolytic effect. - Compare the total distance traveled in the EPM with data from the Open Field Test to assess general locomotor activity. |
Decision Tree for Interpreting EPM Data:
Decision tree for interpreting Elevated Plus Maze data.
Rotarod Test
The Rotarod Test is used to assess motor coordination and balance.
Experimental Protocol:
| Parameter | Specification |
| Apparatus | A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating. |
| Training | It is crucial to train the animals on the rotarod for 2-3 days before the actual test to ensure they learn the task. The training can be at a low, constant speed. |
| Procedure | 1. Acclimate the animals to the testing room. 2. Place the animal on the stationary rod. 3. Start the rotation, either at a fixed speed or with acceleration (e.g., 4 to 40 rpm over 5 minutes). 4. Record the latency to fall for each animal. 5. Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes. |
| Key Parameters | - Latency to fall (in seconds). - The speed of the rod at the time of the fall. |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Animals passively rotate on the rod instead of walking | - This is a common compensatory behavior, especially in mice. - Lack of motivation or understanding of the task. | - Ensure proper training so animals learn to walk on the rod. - If the behavior persists, it may be a limitation of the test for certain animals or conditions. Note this behavior in the experimental records. |
| High variability in performance within the same animal across trials | - Inconsistent motivation or fatigue. - Stress or anxiety. | - Ensure adequate rest periods between trials. - Handle the animals gently and consistently to minimize stress. - Average the performance across multiple trials to get a more stable measure. |
| No improvement with Laquinimod treatment despite expected neuroprotective effects | - The dose of Laquinimod may be too low or the treatment duration too short. - The motor deficits in the EAE model may be too severe for Laquinimod to show a significant effect at the tested time point. - The rotarod protocol may not be sensitive enough. | - Consider a dose-response study or a longer treatment period. - Test animals at an earlier stage of the disease. - Adjust the acceleration profile of the rotarod to increase the difficulty and sensitivity of the test. |
Signaling Pathway of Laquinimod's Potential Neuroprotective Effect:
Potential signaling pathways of Laquinimod's neuroprotective effects.
Quantitative Data Summary
Table 1: Laquinimod Dosage and Effects in EAE Mouse Models
| Dosage (mg/kg/day) | Administration Route | Key Findings in EAE Models | Reference(s) |
| 5 and 25 | Oral gavage | - Significantly decreased mean clinical disease scores. - Improved motor performance in the rotarod test. - Decreased CNS inflammatory response. | [1][6] |
| 5 and 25 | Oral gavage | - Anxiolytic effects observed in open field, elevated plus maze, and marble burying tests. - Increased hippocampal BDNF. | [7] |
Note: The optimal dose and treatment regimen may vary depending on the specific EAE model, animal strain, and the desired therapeutic window (prophylactic vs. therapeutic).
By following these refined protocols and troubleshooting guides, researchers can enhance the reliability and reproducibility of their behavioral assessments in Laquinimod-treated animals, leading to more robust and translatable findings.
References
- 1. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the anti-multiple sclerosis immunomodulator laquinimod on anxiety and depression in rodent behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reproducibility of Laquinimod's Effect on Brain Atrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod, an orally administered immunomodulator, has been the subject of extensive clinical investigation for its potential to treat neurodegenerative diseases, particularly multiple sclerosis (MS) and Huntington's disease (HD). A key measure of its neuroprotective potential is its effect on brain atrophy, a hallmark of disease progression in these conditions. This guide provides a comparative analysis of the reproducibility of published findings on Laquinimod's impact on brain atrophy, presenting quantitative data from key clinical trials, detailing experimental protocols, and visualizing the proposed mechanisms of action.
Data Presentation: Comparison of Brain Atrophy Outcomes in Key Clinical Trials
The effect of Laquinimod on brain atrophy has been evaluated in several key clinical trials, with varying results. The following tables summarize the quantitative data from the ALLEGRO, BRAVO, ARPEGGIO, and LEGATO-HD trials.
| Table 1: Laquinimod in Relapsing-Remitting Multiple Sclerosis (RRMS) | |||
| Trial | Treatment Group | Primary Outcome | Brain Atrophy Results |
| ALLEGRO | Laquinimod (0.6 mg/day) vs. Placebo | Annualized Relapse Rate | Significantly reduced brain volume loss by 33% compared to placebo at 24 months.[1] |
| BRAVO | Laquinimod (0.6 mg/day) vs. Placebo | Annualized Relapse Rate | Significantly reduced the rate of brain atrophy by 28% compared to placebo.[2][3] |
| Pooled Analysis (ALLEGRO & BRAVO) | Laquinimod (0.6 mg/day) vs. Placebo | Annualized Relapse Rate, Disability Progression | Reduced the percent change in brain volume by 30% compared to placebo.[4] |
| Table 2: Laquinimod in Other Neurodegenerative Diseases | |||
| Trial | Disease | Treatment Group | Brain Atrophy Results |
| ARPEGGIO | Primary Progressive Multiple Sclerosis (PPMS) | Laquinimod (0.6 mg/day) vs. Placebo | Did not meet the primary endpoint of a significant effect on brain volume loss. |
| LEGATO-HD | Huntington's Disease | Laquinimod (1.0 mg/day) vs. Placebo | Significantly reduced the rate of caudate nucleus atrophy, but did not improve motor function. |
Experimental Protocols
To ensure a clear understanding of the methodologies employed in these trials, this section details the key experimental protocols.
Patient Population
-
ALLEGRO and BRAVO: Patients with relapsing-remitting multiple sclerosis (RRMS).[5][6]
-
ARPEGGIO: Patients with primary progressive multiple sclerosis (PPMS).
-
LEGATO-HD: Patients with Huntington's disease.
Treatment Regimen
-
In all the cited studies, Laquinimod was administered orally once daily. The dosage was typically 0.6 mg for MS trials and varied in the LEGATO-HD trial, with the 1.0 mg dose showing a significant effect on caudate atrophy.
Brain Atrophy Measurement
-
MRI Acquisition: Magnetic Resonance Imaging (MRI) scans of the brain were performed at baseline and at regular intervals throughout the studies (e.g., 12 and 24 months).
-
Volumetric Analysis: The primary method used to quantify brain volume changes was the Structural Image Evaluation, using Normalisation, of Atrophy (SIENA) software.[4][7] SIENA is a widely used, automated method for analyzing temporal brain change from MRI scans.[7] It estimates the percentage of brain volume change between two time points.
Statistical Analysis
-
The statistical analysis of brain volume changes typically involved comparing the mean percentage of brain volume change between the Laquinimod and placebo groups. Statistical significance was determined using appropriate statistical tests, such as analysis of covariance (ANCOVA), with adjustments for relevant baseline characteristics.
Mandatory Visualization
Signaling Pathways
The proposed mechanism of action of Laquinimod involves a multifaceted approach, targeting both inflammatory and neuroprotective pathways. The following diagrams illustrate these proposed mechanisms.
Caption: Proposed immunomodulatory and neuroprotective pathways of Laquinimod.
Experimental Workflow
The following diagram outlines the typical workflow of the clinical trials assessing Laquinimod's effect on brain atrophy.
Caption: Generalized experimental workflow for Laquinimod clinical trials on brain atrophy.
Discussion on Reproducibility
The findings on Laquinimod's effect on brain atrophy show a degree of variability across different patient populations. In patients with RRMS, the results from the ALLEGRO and BRAVO trials were consistent in demonstrating a significant reduction in brain volume loss compared to placebo.[1][2] The pooled analysis of these two large Phase III trials further strengthens the evidence for this neuroprotective effect in this specific patient group.[4]
However, this effect was not reproduced in the ARPEGGIO trial, which investigated Laquinimod in patients with PPMS. The trial failed to meet its primary endpoint of a significant reduction in brain atrophy. This suggests that the underlying pathological processes in PPMS may be less responsive to the mechanisms of action of Laquinimod, or that a different therapeutic approach is needed for this form of the disease.
In the context of Huntington's disease, the LEGATO-HD trial presented a more nuanced picture. While Laquinimod did not improve the primary clinical endpoint of motor function, it did significantly reduce the atrophy of the caudate nucleus, a brain region profoundly affected in HD. This finding suggests a potential disease-modifying effect on a key biomarker of neurodegeneration in HD, even in the absence of immediate clinical benefit.
The preclinical data provide a plausible biological basis for the observed effects on brain atrophy. Laquinimod's ability to modulate the activity of microglia and astrocytes, key players in neuroinflammation, is a critical aspect of its proposed mechanism.[8] Specifically, its inhibition of the pro-inflammatory NF-κB pathway in astrocytes can reduce the production of inflammatory mediators that contribute to neuronal damage.[9][10][11] Furthermore, Laquinimod's capacity to increase the production of brain-derived neurotrophic factor (BDNF) offers a direct neuroprotective pathway.[12] BDNF is a crucial protein for neuronal survival and function, and its upregulation could contribute to the preservation of brain tissue.
Conclusion
The reproducibility of Laquinimod's effect on brain atrophy is dependent on the specific neurodegenerative condition being studied. In RRMS, there is consistent evidence from two large Phase III trials demonstrating a significant reduction in brain volume loss. This finding, however, was not replicated in PPMS. In Huntington's disease, Laquinimod showed a positive effect on a specific regional brain atrophy marker without a corresponding clinical improvement. The proposed mechanisms of action, involving both immunomodulation and direct neuroprotective effects through pathways like NF-κB inhibition and BDNF upregulation, provide a strong rationale for the observed effects on brain tissue preservation. Future research should focus on understanding the differential response to Laquinimod in various neurodegenerative diseases to better target patient populations who are most likely to benefit from its neuroprotective properties.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. neurology.org [neurology.org]
- 7. SIENA - Brain Change Analysis [fmrib.ox.ac.uk]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. Reduced astrocytic NF-κB activation by laquinimod protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced astrocytic NF-κB activation by laquinimod protects from cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laquinimod Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study shows promising multiple sclerosis treatment targets immune cells to increase neuroprotection | EurekAlert! [eurekalert.org]
A Comparative Analysis of Laquinimod Sodium and Teriflunomide on Th1/Th17-Mediated Immune Responses
For Immediate Release
[City, State] – November 10, 2025 – In the landscape of immunomodulatory therapies for autoimmune diseases such as multiple sclerosis (MS), a nuanced understanding of their specific effects on key inflammatory pathways is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of two oral medications, Laquinimod Sodium and Teriflunomide, focusing on their efficacy in modulating the pro-inflammatory Th1 and Th17 cell responses.
This report synthesizes available pre-clinical and clinical data to delineate the mechanisms of action, impact on T-cell differentiation, and cytokine profiles associated with each compound. While direct head-to-head clinical trial data on Th1/Th17 responses is limited, this guide offers a comprehensive comparison based on existing evidence.
Overview of this compound and Teriflunomide
This compound is a quinoline-3-carboxamide derivative that has been investigated for the treatment of relapsing-remitting MS (RRMS).[1] Its mechanism of action is complex and not fully elucidated but appears to involve the modulation of both the innate and adaptive immune systems.[2]
Teriflunomide , the active metabolite of leflunomide, is an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[3][4] Teriflunomide is approved for the treatment of relapsing forms of MS.[5]
Mechanism of Action on Th1/Th17 Pathways
The differentiation and function of Th1 and Th17 cells are central to the pathogenesis of many autoimmune diseases. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are key drivers of cell-mediated inflammation. Th17 cells, which produce interleukin-17 (IL-17), are potent inducers of tissue inflammation and are implicated in the breakdown of the blood-brain barrier.
This compound
Laquinimod appears to exert its immunomodulatory effects through multiple pathways that converge to suppress Th1 and Th17 responses. Preclinical studies in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, have shown that laquinimod suppresses both Th1 and Th17 cells.[2] This is associated with a downregulation of pro-inflammatory cytokines such as IFN-γ, IL-12, IL-17, and TNF-α, and an upregulation of anti-inflammatory cytokines like IL-4, IL-10, and TGF-β.[2][6]
One proposed mechanism involves the inhibition of the NF-κB signaling pathway.[7] By reducing the phosphorylation of the p65 subunit of NF-κB in monocytes, laquinimod may dampen the inflammatory cascade that leads to T-cell activation and differentiation.[7] Furthermore, evidence suggests that laquinimod may act as an agonist of the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses.
dot
Caption: Laquinimod's proposed mechanism on Th17 responses.
Teriflunomide
Teriflunomide's primary mechanism of action is the inhibition of DHODH, which leads to a cytostatic effect on proliferating T and B cells.[3] By limiting the pool of pyrimidines, teriflunomide curtails the expansion of activated lymphocytes that drive the autoimmune response.[4] This reduction in lymphocyte proliferation indirectly affects the generation of effector T cells, including Th1 and Th17 cells.
While the primary effect is anti-proliferative, studies also suggest that teriflunomide can modulate cytokine production. It has been shown to promote a shift from a pro-inflammatory Th1 phenotype to a more anti-inflammatory Th2 phenotype.[3] Furthermore, some studies have reported an increase in the production of the regulatory cytokine IL-10 by immune cells following teriflunomide treatment.[8][9]
dot
Caption: Teriflunomide's mechanism of action on T-cell proliferation.
Comparative Efficacy on Th1/Th17 Cell Populations and Cytokine Production
Table 1: Effect of this compound on Th1/Th17 Responses
| Parameter | Effect | Supporting Data | Reference |
| Th17 Cells | ↓ | In vitro, laquinimod-treated monocytes showed a reduced capacity to polarize CD4+ T cells into IL-17A-producing Th17 cells. | [7] |
| IFN-γ-producing T cells (Th1) | No significant change | No significant difference in the percentage of IFN-γ-producing CD4+ T cells was observed after stimulation with laquinimod-treated monocytes. | [7] |
| IL-17A Concentration | ↓ | Significantly lower levels of IL-17A were found in the supernatants of co-cultures with laquinimod-treated monocytes. | [7] |
| Pro-inflammatory Cytokines | ↓ | Preclinical studies show downregulation of IL-12 and TNF-α. | [2] |
| Anti-inflammatory Cytokines | ↑ | Preclinical studies show upregulation of IL-4, IL-10, and TGF-β. | [2][6] |
Table 2: Effect of Teriflunomide on Th1/Th17 Responses
| Parameter | Effect | Supporting Data | Reference |
| Activated T Cells | ↓ | Teriflunomide inhibits the proliferation of activated T and B lymphocytes. | [3][4] |
| Th1/Th17 Differentiation | Indirectly ↓ | By limiting T-cell proliferation, the expansion of Th1 and Th17 populations is curtailed. | [3] |
| IFN-γ Production | ↓ | Generally considered to promote a Th1 to Th2 shift, implying reduced IFN-γ. | [3] |
| IL-17 Production | ↓ | Abrogation of Th17 responses has been associated with treatments that reduce lymphocyte proliferation. | [3] |
| IL-10 Production | ↑ | An increase in the percentage of IL-10-producing CD8+ T cells and monocytes was observed in patients after 6 months of treatment. | [8][9] |
Experimental Protocols
Laquinimod Study: Flow Cytometry for Intracellular Cytokine Staining[7]
dot
Caption: Experimental workflow for analyzing Th1/Th17 responses.
-
Cell Isolation and Treatment: CD14+ monocytes were isolated from healthy donors and treated with or without laquinimod.
-
Co-culture: Laquinimod-treated or untreated monocytes were co-cultured with autologous CD4+ T cells in the presence of tetanus toxin.
-
Restimulation: After the co-culture period, cells were restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (Brefeldin A) for 4-5 hours to allow for intracellular cytokine accumulation.
-
Staining: Cells were first stained for surface markers (e.g., CD3, CD4). Following fixation and permeabilization using a commercial kit (e.g., BD Cytofix/Cytoperm™), cells were stained for intracellular cytokines using fluorochrome-conjugated antibodies against IFN-γ and IL-17A.
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer (e.g., FACSCanto II), and the data were analyzed using appropriate software (e.g., FlowJo) to quantify the percentage of CD4+ T cells producing IFN-γ (Th1) and IL-17A (Th17).
Teriflunomide Study: Flow Cytometry for Immune Cell Profiling[9]
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) were obtained from MS patients before and 6 months after starting teriflunomide treatment.
-
Cell Staining: PBMCs were stained with a panel of fluorochrome-conjugated antibodies to identify various lymphocyte subsets, including effector, memory, and regulatory T and B cells. For intracellular cytokine analysis of IL-10, cells were stimulated in vitro before staining.
-
Data Acquisition and Analysis: Stained cells were analyzed by flow cytometry. Statistical analyses (e.g., Wilcoxon matched-pair tests) were used to compare the percentages of different cell populations before and after treatment.
Summary and Conclusion
Both this compound and Teriflunomide demonstrate immunomodulatory properties that impact Th1 and Th17 responses, albeit through different primary mechanisms.
-
This compound appears to more directly target the signaling pathways involved in Th17 polarization, leading to a reduction in IL-17A production. Its effect on Th1 cells, as measured by IFN-γ production, may be less pronounced. The mechanism likely involves the modulation of antigen-presenting cells like monocytes through pathways such as NF-κB.
-
Teriflunomide exerts its primary effect by inhibiting the proliferation of activated lymphocytes, which indirectly limits the expansion of pathogenic Th1 and Th17 cells. Its impact on cytokine profiles appears to favor a shift towards an anti-inflammatory state, notably with an increase in IL-10.
For the researcher and drug development professional, the choice between targeting specific signaling cascades, as with laquinimod, versus a broader anti-proliferative approach, as with teriflunomide, represents a key strategic consideration. The data suggest that laquinimod may offer a more targeted approach to dampening the Th17 axis, while teriflunomide provides a more global reduction in the expansion of activated immune cells.
Further head-to-head studies with standardized methodologies are warranted to provide a more definitive comparative assessment of the efficacy of these two compounds on Th1/Th17 responses. Such studies would be invaluable in refining therapeutic strategies for MS and other T-cell-mediated autoimmune diseases.
Contact: [Insert Contact Information]
References
- 1. Laquinimod for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laquinimod dampens IL-1β signaling and Th17-polarizing capacity of monocytes in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Laquinimod Sodium vs. Interferon-beta in the Fight Against Demyelination
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel multiple sclerosis (MS) therapies at the preclinical level is paramount. This guide provides an objective comparison of Laquinimod Sodium and Interferon-beta in reducing demyelination, supported by experimental data from key animal models of MS: experimental autoimmune encephalomyelitis (EAE) and the cuprizone model.
At a Glance: Quantitative Comparison of Demyelination Reduction
The following tables summarize quantitative data from separate preclinical studies, providing an insight into the efficacy of this compound and Interferon-beta in mitigating demyelination. It is important to note that these results are not from direct comparative experiments and should be interpreted with consideration of the different experimental setups.
Table 1: Efficacy of this compound in Preclinical Demyelination Models
| Animal Model | Treatment Protocol | Method of Demyelination Assessment | Key Findings |
| EAE (Mouse) | 5 or 25 mg/kg/day, oral gavage | Myelin Basic Protein (MBP) staining density | ~35% decrease in myelin density in vehicle-treated EAE mice, whereas myelin staining was preserved in Laquinimod-treated groups.[1] |
| EAE (Mouse) | 25 mg/kg/day, oral gavage | Luxol Fast Blue (LFB) staining | Significant reduction in demyelination in the optic nerve compared to untreated EAE mice.[2] |
| Cuprizone (Mouse) | 25 mg/kg/day, oral gavage | Luxol Fast Blue (LFB) staining with semiquantitative scoring | Untreated mice showed extensive callosal demyelination (score ~2.38-3.0), while Laquinimod-treated mice had mainly intact myelin (score not specified but significantly lower).[3] |
| Cuprizone (Mouse) | Not specified | Anti-Myelin Basic Protein (MBP) and anti-Myelin-Associated Glycoprotein (MAG) staining intensity | Myelin recovery was observed in Laquinimod-treated mice despite continued cuprizone intoxication.[4] |
Table 2: Efficacy of Interferon-beta in Preclinical Demyelination Models
| Animal Model | Treatment Protocol | Method of Demyelination Assessment | Key Findings |
| EAE (Mouse) | 10,000 U/dose, intraperitoneal injection, every other day | Hematoxylin & Eosin (H&E) staining for cellular infiltration | Significantly reduced immune cell infiltration in the CNS, which is a precursor to demyelination.[5] |
| Cuprizone (Mouse) | Genetic knockout model (IFN-β deficient) | Not specified for demyelination quantification | IFN-β deficient mice showed accelerated spontaneous remyelination, suggesting a complex role of IFN-β in the demyelination/remyelination process.[6] |
Delving Deeper: Mechanisms of Action
This compound and Interferon-beta employ distinct yet partially overlapping mechanisms to combat demyelination.
This compound appears to exert its effects through both immunomodulatory and direct neuroprotective pathways. A key mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR) , which leads to a downstream modulation of the immune response.[7] This includes the suppression of pro-inflammatory Th1 and Th17 cells and the promotion of regulatory T cells.[5] Furthermore, Laquinimod can directly act on central nervous system (CNS) resident cells, such as astrocytes, by inhibiting the NF-κB signaling pathway , thereby reducing inflammation and protecting oligodendrocytes, the myelin-producing cells.[3]
dot
Interferon-beta , a well-established therapy for MS, primarily functions as an immunomodulator. It reduces antigen presentation and T-cell proliferation, alters the expression of cytokines and matrix metalloproteinases (MMPs), and restores the function of suppressor T cells.[1] By limiting the inflammatory cascade at the periphery, Interferon-beta reduces the infiltration of immune cells into the CNS, thereby indirectly preventing demyelination.[5]
dot
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited.
This compound in the Cuprizone-Induced Demyelination Model
Objective: To evaluate the immunomodulatory effects of Interferon-beta on the inflammatory processes that lead to demyelination. [5]
-
Animal Model: C57BL/6 mice are commonly used for the induction of EAE.
-
EAE Induction: EAE is induced by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. This triggers an autoimmune response against the myelin sheath.
-
Treatment: Interferon-beta (e.g., 10,000 U/dose) or a vehicle control (e.g., phosphate-buffered saline) is administered via intraperitoneal (i.p.) injection every other day, typically starting a few days after immunization (e.g., day 6). [5]4. Histological Analysis:
-
At the peak of the disease or a defined endpoint, mice are euthanized, and the spinal cord and brain are collected.
-
Tissues are processed for histology and stained with Hematoxylin and Eosin (H&E) to visualize and quantify inflammatory cell infiltrates in the CNS. The reduction in these infiltrates is an indirect measure of the potential for reduced demyelination. [5]
-
Concluding Remarks
Both this compound and Interferon-beta demonstrate efficacy in reducing demyelination in preclinical models of multiple sclerosis, albeit through different primary mechanisms. Laquinimod exhibits a dual action of immunomodulation and direct neuroprotection within the CNS, while Interferon-beta's effects are predominantly immunomodulatory, acting on the peripheral immune system to limit the inflammatory attack on myelin.
The lack of direct comparative preclinical studies necessitates further research to definitively establish the relative efficacy of these two compounds in preventing demyelination. Future head-to-head studies employing standardized protocols and quantitative histological analyses are warranted to provide a clearer picture for drug development professionals and researchers in the field of MS.
References
- 1. Interferon-beta: mechanism of action and dosing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Imaging of White and Gray Matter Remyelination in the Cuprizone Demyelination Model Using the Macromolecular Proton Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. Interferons in the Treatment of Multiple Sclerosis: A Clinical Efficacy, Safety, and Tolerability Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B cell function impacts the efficacy of IFN-β therapy in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of interferon-beta leads to accelerated remyelination in a toxic model of central nervous system demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of neuro-inflammatory parameters in a cuprizone induced mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles in Response to Laquinimod and Other Multiple Sclerosis Therapies
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by Laquinimod, an immunomodulatory agent investigated for multiple sclerosis (MS), in relation to established MS therapies. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms underlying these treatments.
Introduction to Laquinimod and its Mechanism of Action
Laquinimod is an orally administered quinoline-3-carboxamide that has demonstrated immunomodulatory and neuroprotective effects in the context of multiple sclerosis.[1][2] Its mechanism of action involves the modulation of inflammatory pathways and the suppression of pro-inflammatory gene expression.[3][4] Notably, Laquinimod's therapeutic effects in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, have been linked to the activation of the aryl hydrocarbon receptor (AhR).
Comparative Gene Expression Profiles
While direct, head-to-head quantitative transcriptomic data comparing Laquinimod with other MS drugs is limited in the public domain, this section summarizes the reported effects of Laquinimod, Interferon-beta (IFN-β), and Glatiramer Acetate (GA) on key inflammatory and immune-regulatory genes and pathways. This qualitative comparison is based on findings from various independent studies.
Table 1: Comparative Effects on Key Genes and Pathways
| Gene/Pathway | Laquinimod | Interferon-beta (IFN-β) | Glatiramer Acetate (GA) |
| NF-κB Pathway | Suppression of NF-κB mediated inflammatory pathways.[4] | Modulates NF-κB signaling, with complex effects on target gene expression. | Indirectly influences NF-κB activity through modulation of T-cell responses. |
| TGF-β Signaling | Down-regulation of TGF-β signaling.[3] | Can enhance TGF-β production, contributing to its anti-inflammatory effects. | Promotes the development of GA-specific T-cells that secrete TGF-β. |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-17) | Down-regulation of pro-inflammatory cytokine expression.[1] | Suppresses the production of pro-inflammatory cytokines like IFN-γ and IL-17. | Induces a shift from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) cytokine profile. |
| Anti-inflammatory Cytokines (e.g., IL-4, IL-10) | Up-regulation of anti-inflammatory cytokines IL-4 and IL-10.[1] | Can induce the production of IL-10. | Promotes the secretion of anti-inflammatory cytokines by GA-reactive T-cells. |
| Antigen Presentation Genes | Suppression of genes related to antigen presentation.[4] | Down-regulates the expression of MHC class II molecules on antigen-presenting cells. | Modulates the function of antigen-presenting cells. |
| Cell Adhesion and Migration | Down-regulation of genes involved in cellular movement, including adhesion and migration.[3] | Reduces the expression of adhesion molecules, limiting immune cell trafficking across the blood-brain barrier. | Influences T-cell adhesion and migration. |
| Aryl Hydrocarbon Receptor (AhR) | Activates the AhR pathway, mediating its therapeutic effects in EAE. | Not a primary mechanism of action. | Not a primary mechanism of action. |
| Brain-Derived Neurotrophic Factor (BDNF) | Reported to restore BDNF expression to control levels in EAE models.[2] | May have indirect effects on neurotrophic factor expression. | Can induce the production of BDNF by immune cells. |
Experimental Protocols
The gene expression data for Laquinimod and other MS therapies are primarily derived from in vitro studies using peripheral blood mononuclear cells (PBMCs) and in vivo studies employing the EAE animal model.
In Vitro Analysis of Gene Expression in PBMCs
A common experimental approach involves the isolation of PBMCs from healthy subjects or MS patients. These cells are then cultured and treated with the therapeutic agent of interest (e.g., Laquinimod, IFN-β).
Workflow for In Vitro PBMC Gene Expression Analysis:
Caption: Workflow for in vitro PBMC gene expression analysis.
Methodology Details:
-
PBMC Isolation: Peripheral blood mononuclear cells are typically isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Isolated PBMCs are cultured in appropriate media and treated with specified concentrations of the drug (e.g., Laquinimod) or a vehicle control for a defined period.
-
RNA Extraction and Quality Control: Total RNA is extracted from the cells using commercially available kits. The quality and quantity of the RNA are assessed using spectrophotometry and capillary electrophoresis.
-
Gene Expression Profiling: Gene expression is analyzed using microarray or RNA sequencing (RNA-seq) technologies.
-
Microarray: Labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes. The intensity of the hybridization signal for each probe is proportional to the abundance of the corresponding mRNA.
-
RNA-Sequencing: RNA is converted to cDNA, which is then sequenced. The number of reads mapping to a particular gene is proportional to its expression level.
-
-
Data Analysis: The resulting data is normalized, and statistical analyses are performed to identify differentially expressed genes between the treatment and control groups.
In Vivo Analysis in the Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for studying the pathogenesis of MS and for evaluating the efficacy of potential therapies.
Workflow for EAE Model Gene Expression Analysis:
References
- 1. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of laquinimod in modulation of the immune response in relapsing-remitting multiple sclerosis: Lessons from gene expression signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laquinimod suppress antigen presentation in relapsing-remitting multiple sclerosis: in-vitro high-throughput gene expression study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Laquinimod's Effect on Regulatory T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Laquinimod's effect on regulatory T-cells (Tregs) with other immunomodulatory drugs used in the treatment of multiple sclerosis (MS). The information is compiled from preclinical and clinical studies to offer a comprehensive overview for the scientific community.
Executive Summary
Laquinimod, an oral immunomodulator, has demonstrated a potential to modulate the immune system, in part by influencing regulatory T-cell populations. Preclinical studies in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, suggest that Laquinimod augments the frequency of Tregs, particularly within the central nervous system (CNS). However, data from human clinical trials have not consistently shown a significant change in the proportion of circulating Tregs. This discrepancy highlights the complexity of translating preclinical findings to clinical outcomes and underscores the need for further investigation.
This guide compares the available data on Laquinimod with three other prominent MS therapies known to affect Tregs: Fingolimod, Glatiramer Acetate, and Dimethyl Fumarate. We present quantitative data on their effects on Treg populations, detail the experimental protocols used for Treg assessment, and visualize the key signaling pathways implicated in Laquinimod's mechanism of action.
Comparative Analysis of Treg Modulation
The following tables summarize the quantitative effects of Laquinimod and comparator drugs on regulatory T-cell populations as reported in various studies. It is crucial to note the different experimental contexts (preclinical vs. clinical, tissue source) when interpreting these data.
Table 1: Effect of Laquinimod on Regulatory T-Cells
| Drug | Study Type | Model/Population | Tissue/Sample | Key Finding on Treg Frequency | Fold/Percentage Change | Citation(s) |
| Laquinimod | Preclinical | EAE Mouse Model | Central Nervous System (CNS) | Increased prevalence of Foxp3+ Tregs | 2.2- to 2.5-fold increase | [1] |
| Clinical (ALLEGRO Phase III Substudy) | Relapsing-Remitting MS Patients | Peripheral Blood | No significant change in the relative proportion of CD4+CD25highFoxP3+ Tregs | Not significant | [2] |
Table 2: Effect of Comparator Drugs on Regulatory T-Cells
| Drug | Study Type | Model/Population | Tissue/Sample | Key Finding on Treg Frequency | Fold/Percentage Change | Citation(s) |
| Fingolimod | Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Increased percentage of CD8+CD28- Tregs | 2.5-fold higher than healthy controls | [3][4] |
| Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Increased percentage of CD4+CD25highCD127low Tregs | Statistically significant increment, restored to levels of healthy controls | [5] | |
| Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Increased percentage of CD4+FoxP3+CD25++/CD127- Tregs | Statistically significant increase over 12 months | [6] | |
| Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Reduced numbers of naive and memory Tregs | Significant reduction in absolute numbers | [7] | |
| Glatiramer Acetate | Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Reconstituted naive Treg (CD4+CD25+FOXP3+CD31+) numbers and increased total Treg numbers | Not specified quantitatively | |
| Preclinical | EAE Mouse Model | Periphery and CNS | Increased prevalence of Tregs | Not specified quantitatively | [8] | |
| Dimethyl Fumarate | Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Unaffected regulatory T-cell numbers, but increased proportions of peripheral Tregs (pTregs) | Not specified quantitatively | |
| Clinical | Relapsing-Remitting MS Patients | Peripheral Blood | Increased numbers of circulating B-cells with regulatory capacity (T2-MZP and B-1 B cells) | Statistically significant increase | [9] |
Experimental Protocols
The primary method for identifying and quantifying regulatory T-cells in the cited studies is multi-color flow cytometry. Below is a generalized protocol based on common practices for staining human peripheral blood mononuclear cells (PBMCs).
Protocol: Flow Cytometric Analysis of Human Regulatory T-Cells
1. Sample Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).
2. Surface Marker Staining:
-
Incubate the cells with a cocktail of fluorescently-conjugated monoclonal antibodies against surface markers. A typical panel for Treg identification includes:
-
CD3 (to identify T-cells)
-
CD4 (to identify helper T-cells)
-
CD25 (high expression is a marker for Tregs)
-
CD127 (low to negative expression is characteristic of Tregs)
-
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
3. (Optional) Intracellular Staining for FoxP3:
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.
-
Incubate with a fluorescently-conjugated anti-FoxP3 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
4. Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells to exclude doublets.
-
Gate on CD3+ T-cells.
-
From the CD3+ population, gate on CD4+ T-helper cells.
-
Within the CD4+ gate, identify Tregs as CD25high and CD127low/-. If intracellular staining was performed, confirm this population with FoxP3 expression.[10][11][12][13]
-
Signaling Pathways and Visualizations
Laquinimod's effect on regulatory T-cells is believed to be mediated, at least in part, through the Aryl Hydrocarbon Receptor (AhR) and the inhibition of the NF-κB pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Laquinimod acts as an activator of the AhR, a ligand-activated transcription factor.[14] In immune cells, particularly antigen-presenting cells (APCs) like dendritic cells, AhR activation can lead to a more tolerogenic phenotype. This shift is thought to promote the differentiation and expansion of regulatory T-cells.
Figure 1: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for Laquinimod.
NF-κB Signaling Pathway Inhibition
Laquinimod has also been shown to reduce the activation of NF-κB, a key transcription factor in pro-inflammatory responses.[2] By inhibiting the NF-κB pathway, Laquinimod may suppress the expression of inflammatory cytokines and create a microenvironment that is more favorable for Treg function.
Figure 2: Postulated inhibitory effect of Laquinimod on the NF-κB signaling pathway.
Discussion and Conclusion
The independent verification of Laquinimod's effect on regulatory T-cells presents a nuanced picture. While preclinical data in EAE models consistently point towards an increase in Treg frequency within the CNS, clinical data from a large phase III trial did not corroborate these findings in the peripheral blood of MS patients. This discrepancy may be attributable to several factors, including differences in species, the localized effects of the drug within the CNS versus systemic circulation, and the specific methodologies used for Treg quantification.
In comparison, other immunomodulatory drugs for MS also exhibit varied effects on Tregs. Fingolimod's impact appears complex, with some studies reporting an increase and others a decrease in circulating Treg populations, potentially affecting different Treg subsets. Glatiramer Acetate is more consistently associated with an increase in Treg frequency and function. Dimethyl Fumarate seems to modulate the Treg environment by enhancing the responsiveness of effector T-cells to Treg suppression and increasing specific regulatory B-cell populations.
For researchers and drug development professionals, these findings underscore the importance of:
-
Context-specific analysis: The effects of immunomodulatory drugs on Tregs may differ significantly between the peripheral circulation and the target organ, as well as between animal models and human subjects.
-
Comprehensive immune profiling: Assessing a broad range of immune cell subsets and their functional capacity is crucial to fully understand the mechanism of action of these therapies.
-
Standardized methodologies: The use of consistent and well-validated protocols for Treg identification and quantification is essential for cross-study comparisons.
References
- 1. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Percentage of CD8+CD28- Regulatory T Cells With Fingolimod Therapy in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Percentage of CD8+CD28− Regulatory T Cells With Fingolimod Therapy in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod Modulates Peripheral Effector and Regulatory T Cells in MS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Tregs and iNKT by Fingolimod in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment effects of fingolimod in multiple sclerosis: Selective changes in peripheral blood lymphocyte subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glatiramer acetate increases T- and B -regulatory cells and decreases granulocyte-macrophage colony-stimulating factor (GM-CSF) in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl fumarate treatment of relapsing-remitting multiple sclerosis influences B-cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
- 12. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Laquinimod Sodium
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Laquinimod Sodium is a critical component of laboratory safety and regulatory compliance. Mishandling of such potent molecules can pose significant risks to both human health and the environment. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, ensuring the protection of personnel and adherence to best practices for pharmaceutical waste management.
Laquinimod is an immunomodulator that has been investigated for the treatment of multiple sclerosis.[1] Due to its biological activity and potential hazards, it requires special handling and disposal procedures.
Key Hazard Information for Laquinimod
According to safety data sheets, Laquinimod is classified as a hazardous substance with the following potential effects:
-
Suspected of causing genetic defects.
-
May damage fertility or the unborn child.
-
May cause harm to breast-fed children.
-
Harmful if swallowed or inhaled.[1]
Given these significant health risks, all personnel must handle this compound with appropriate personal protective equipment (PPE) and adhere strictly to the disposal protocols outlined below.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| CAS Number | 248281-84-7 | |
| Hazard Class | Germ cell mutagenicity 2, Reproductive toxicity 1B, Acute toxicity - oral 4, Acute toxicity - inhalation 4 | |
| Primary Hazards | Acute Toxic, Irritant, Health Hazard | [1] |
| Disposal Method | Incineration at a permitted hazardous waste facility | [2][3][4][5] |
| Container Type | Labeled, sealed, hazardous waste container (e.g., black for hazardous pharmaceutical waste) | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for the disposal of hazardous investigational drugs and should be performed in conjunction with your institution's specific environmental health and safety (EHS) procedures.
-
Personnel Protection: Before handling this compound for disposal, ensure all personnel are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective gown
-
A NIOSH-approved respirator if there is a risk of aerosolization.
-
-
Segregation of Waste:
-
Containment:
-
Place all solid and liquid this compound waste into a designated, clearly labeled, and sealed hazardous waste container.[2][8]
-
The container should be robust and leak-proof. Black containers are often used to designate hazardous pharmaceutical waste.[3]
-
Label the container with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the relevant hazard symbols.
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated. This log should include the quantity of waste, the date of generation, and the names of the personnel involved.
-
For investigational drugs, meticulous records of disposition and destruction are often required by study sponsors and regulatory agencies.[2][9]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste management contractor.[7][8]
-
The contractor will transport the waste to a permitted facility for final disposal, which for hazardous pharmaceuticals is typically high-temperature incineration.[2][3][4][5]
-
Obtain and retain a certificate of destruction from the waste management vendor for your records.[5]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4][8] This can lead to environmental contamination and is a violation of regulatory standards.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Laquinimod | C19H17ClN2O3 | CID 54677946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. anentawaste.com [anentawaste.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
